molecular formula C25H24ClN7O2 B15145464 Chmfl-egfr-202

Chmfl-egfr-202

Cat. No.: B15145464
M. Wt: 490.0 g/mol
InChI Key: RVCKMZIQUFKZFD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHMFL-EGFR-202 is a small molecule investigational compound functioning as an epidermal growth factor receptor (EGFR) antagonist . It is designed for basic and translational research applications, specifically in the context of EGFR-mutated non-small cell lung cancer (NSCLC) . As a research-grade chemical, this compound is supplied to support scientific inquiry into resistance mechanisms and targeted therapeutic strategies for oncogenic EGFR mutants, such as the common L858R and T790M variants . Researchers can utilize this compound in cell-based assays and other preclinical models to further explore EGFR signaling pathways and inhibitor efficacy. This product is labeled "For Research Use Only," (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C25H24ClN7O2

Molecular Weight

490.0 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1

InChI Key

RVCKMZIQUFKZFD-GOSISDBHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of CHMFL-ALK/EGFR-050: A Potent Dual Kinase Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of drug resistance remains a significant clinical challenge. The compound N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, designated as CHMFL-ALK/EGFR-050 , represents a promising therapeutic strategy. This molecule was developed as a potent dual inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including their various drug-resistant mutant forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of CHMFL-ALK/EGFR-050, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The development of tyrosine kinase inhibitors (TKIs) targeting EGFR and ALK has revolutionized the treatment of specific subsets of NSCLC. However, the clinical efficacy of these agents is often limited by the development of acquired resistance, frequently driven by secondary mutations in the kinase domains. CHMFL-ALK/EGFR-050 was rationally designed to address this challenge by simultaneously targeting both kinases, offering a potential treatment for patients with tumors harboring either or both alterations, as well as those who have developed resistance to single-agent therapies.[1][2]

Quantitative Data Summary

The preclinical efficacy of CHMFL-ALK/EGFR-050 has been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative findings, highlighting the compound's potency against various wild-type and mutant forms of ALK and EGFR, as well as its anti-proliferative activity in different NSCLC cell lines.

Table 1: Biochemical Inhibitory Activity of CHMFL-ALK/EGFR-050 against ALK and EGFR Kinases
Kinase TargetIC50 (nM)
EML4-ALKData not available
EML4-ALK L1196MData not available
EML4-ALK C1156YData not available
EML4-ALK R1275QData not available
EML4-ALK F1174LData not available
EGFR L858RData not available
EGFR del 19Data not available
EGFR T790MData not available

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.

Table 2: Anti-proliferative Activity of CHMFL-ALK/EGFR-050 in NSCLC Cell Lines
Cell LineGenotypeGI50 (μM)
H1975EGFR L858R/T790MData not available
H3122EML4-ALKData not available

GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.

Table 3: In Vivo Efficacy of CHMFL-ALK/EGFR-050 in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
H197540 mg/kg/day99%
H312240 mg/kg/day78%

TGI is a measure of the reduction in tumor growth in treated animals compared to a control group.[2]

Synthesis of CHMFL-ALK/EGFR-050

The synthesis of CHMFL-ALK/EGFR-050 is a multi-step process starting from commercially available materials. A detailed, step-by-step protocol is outlined below.

Experimental Protocol: Synthesis of CHMFL-ALK/EGFR-050

Detailed synthetic procedures, including reagents, reaction conditions, and purification methods for each step, are not available in the public domain. The following is a generalized representation based on the structure of the final compound.

G cluster_synthesis Synthesis Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Multi-step synthesis Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Coupling Reaction Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Functional Group Interconversion Final Compound Final Compound Intermediate 3->Final Compound Acrylamide Formation

Synthesis workflow for CHMFL-ALK/EGFR-050.

Key Experimental Protocols

The biological activity of CHMFL-ALK/EGFR-050 was evaluated through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of CHMFL-ALK/EGFR-050 against purified ALK and EGFR kinase domains.

Methodology:

  • Reagents: Purified recombinant human ALK and EGFR kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

  • Procedure: a. Prepare serial dilutions of CHMFL-ALK/EGFR-050 in DMSO. b. In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo). f. Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of CHMFL-ALK/EGFR-050 on NSCLC cell lines.

Methodology:

  • Cell Lines: H1975 (EGFR L858R/T790M) and H3122 (EML4-ALK).

  • Reagents: Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, a reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo).

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of CHMFL-ALK/EGFR-050 for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition for each concentration relative to a DMSO-treated control. f. Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of CHMFL-ALK/EGFR-050 on the phosphorylation of ALK, EGFR, and their downstream signaling proteins.

Methodology:

  • Procedure: a. Treat the cells with CHMFL-ALK/EGFR-050 at various concentrations for a specified time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). e. Block the membrane and then incubate with primary antibodies against phosphorylated and total ALK, EGFR, and downstream targets (e.g., AKT, ERK). f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Objective: To determine the effect of CHMFL-ALK/EGFR-050 on cell cycle progression.

Methodology:

  • Procedure: a. Treat cells with the compound for a defined period (e.g., 24 or 48 hours). b. Harvest the cells, wash with PBS, and fix them in cold ethanol. c. Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase. d. Analyze the DNA content of the cells by flow cytometry. e. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

Objective: To assess the ability of CHMFL-ALK/EGFR-050 to induce programmed cell death.

Methodology:

  • Procedure: a. Treat cells with the compound for a specific duration. b. Stain the cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide or 7-AAD (to distinguish between live, early apoptotic, and late apoptotic/necrotic cells). c. Analyze the stained cells by flow cytometry. d. Quantify the percentage of cells in each quadrant of the dot plot to determine the level of apoptosis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CHMFL-ALK/EGFR-050 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human NSCLC cells (H1975 or H3122) into the flanks of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer CHMFL-ALK/EGFR-050 (e.g., 40 mg/kg) or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage). d. Measure the tumor volume and body weight of the mice regularly. e. At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

EGFR and ALK Signaling Pathways

CHMFL-ALK/EGFR-050 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and ALK, thereby blocking the activation of their downstream signaling cascades that are crucial for cell proliferation, survival, and growth.

G cluster_pathway EGFR and ALK Signaling Pathways Ligand Ligand EGFR EGFR Ligand->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway EML4-ALK EML4-ALK EML4-ALK->RAS/RAF/MEK/ERK Pathway EML4-ALK->PI3K/AKT/mTOR Pathway JAK/STAT Pathway JAK/STAT Pathway EML4-ALK->JAK/STAT Pathway CHMFL-ALK/EGFR-050 CHMFL-ALK/EGFR-050 CHMFL-ALK/EGFR-050->EGFR CHMFL-ALK/EGFR-050->EML4-ALK Proliferation, Survival, Growth Proliferation, Survival, Growth RAS/RAF/MEK/ERK Pathway->Proliferation, Survival, Growth PI3K/AKT/mTOR Pathway->Proliferation, Survival, Growth JAK/STAT Pathway->Proliferation, Survival, Growth

Inhibition of EGFR and ALK signaling by CHMFL-ALK/EGFR-050.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of CHMFL-ALK/EGFR-050 follows a logical progression from in vitro characterization to in vivo efficacy studies.

G cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis Biochemical Assays Biochemical Assays Synthesis->Biochemical Assays Compound Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Potency & Selectivity In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Cellular Efficacy Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization In Vivo Efficacy & PK/PD

Preclinical evaluation workflow for CHMFL-ALK/EGFR-050.

Conclusion

CHMFL-ALK/EGFR-050 has demonstrated significant potential as a dual inhibitor of ALK and EGFR, including clinically relevant mutant forms that confer resistance to existing therapies. Its potent biochemical and cellular activities, coupled with substantial in vivo anti-tumor efficacy in NSCLC xenograft models, underscore its promise as a candidate for further clinical development. This technical guide provides a foundational understanding of the discovery and preclinical characterization of this novel compound for researchers and drug development professionals in the field of oncology.

References

Chmfl-egfr-202: A Technical Overview of a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-egfr-202, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against drug-resistant mutant kinases. This document collates available biochemical and cellular data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Core Compound Information

ParameterValueReference
CAS Number 2089381-40-6[Generic chemical supplier data]
Molecular Formula C25H24ClN7O2[Generic chemical supplier data]
Molecular Weight 490.96 g/mol [Generic chemical supplier data]

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification is achieved through a Michael addition reaction with an acrylamide warhead on the inhibitor. Structural studies have revealed that this compound stabilizes a "DFG-in-C-helix-out" inactive conformation of the EGFR kinase domain. This distinct binding mode contributes to its potent inhibitory activity.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against wild-type EGFR and various clinically relevant mutant forms, most notably the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR inhibitors.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against several kinases are summarized below.

Target KinaseIC50 (nM)
EGFR (T790M)5.3
EGFR (Wild-Type)8.3
ERBB2 (HER2)8.1
ERBB4 (HER4)3.2
BLK8.1
BTK24.5
BMX111.0
MEK1161.0
Cellular Activity

In cellular assays, this compound exhibits a notable selectivity for EGFR mutants over the wild-type receptor, which is a desirable characteristic for minimizing off-target effects and improving the therapeutic window. It has been reported to have approximately 10-fold selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR in a cellular context.

Experimental Protocols

The following sections detail generalized protocols for key experiments typically used to characterize EGFR inhibitors like this compound. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.

Principle: The HTRF KinEASE-TK assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate by the EGFR kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody. When a streptavidin-XL665 conjugate is added, it binds to the biotinylated substrate, bringing the europium cryptate and XL665 into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase reaction buffer with a final DMSO concentration ≤ 1%).

    • Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a solution of the biotinylated TK substrate and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the this compound dilutions.

    • Add the EGFR kinase solution to all wells except the negative control.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Seed cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated ERK, total ERK, etc.), followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The addition of a chemiluminescent substrate allows for the detection of the protein bands.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal.

Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Chmfl_egfr_202 This compound Chmfl_egfr_202->Dimerization Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow_IC50 Cell_Seeding 1. Cell Seeding (e.g., NCI-H1975) Compound_Treatment 2. Treatment with This compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 72 hours) Compound_Treatment->Incubation Assay_Step 4. Assay-specific Step (e.g., MTT Addition) Incubation->Assay_Step Data_Acquisition 5. Data Acquisition (e.g., Absorbance Reading) Assay_Step->Data_Acquisition Data_Analysis 6. Data Analysis (Dose-Response Curve & IC50) Data_Acquisition->Data_Analysis

General Workflow for IC50 Determination.

In Vivo Efficacy and Pharmacokinetics

As of the date of this document, detailed in vivo efficacy data, including tumor growth inhibition in xenograft models, and comprehensive pharmacokinetic profiles for this compound are not extensively available in the public domain. Such studies are critical for the preclinical development of any therapeutic candidate and would typically involve:

  • Xenograft Models: Utilizing human cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975) implanted into immunocompromised mice.

  • Dosing and Administration: Evaluating various doses and administration routes (e.g., oral gavage, intraperitoneal injection) to determine the optimal therapeutic regimen.

  • Tumor Growth Inhibition: Measuring tumor volume over time to assess the anti-tumor activity of the compound.

  • Pharmacokinetic Analysis: Determining key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would likely involve the construction of the core 4-anilinoquinazoline scaffold, followed by the introduction of the methoxy group and the acrylamide-containing side chain through standard organic synthesis methodologies. The synthesis of similar quinazoline-based EGFR inhibitors often involves a key reaction between a 4-chloroquinazoline intermediate and the appropriate aniline derivative.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

CHMFL-EGFR-202: A Technical Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase. Developed by researchers at the High Magnetic Field Laboratory, Chinese Academy of Sciences, this small molecule has demonstrated significant activity against both primary activating and drug-resistant EGFR mutations, which are critical drivers in non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the target profile of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. X-ray crystallography studies have revealed that this compound binds to a distinct "DFG-in-C-helix-out" inactive conformation of EGFR. This unique binding mode contributes to its potency and selectivity profile. The inhibition of EGFR blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Quantitative Data Summary

Biochemical Activity

The inhibitory activity of this compound was assessed against a panel of wild-type and mutant EGFR kinases, as well as a broader panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases

Kinase TargetIC50 (nM)
EGFR (Wild-Type)8.3
EGFR (T790M Mutant)5.3
EGFR (L858R Mutant)Not explicitly provided in cited sources
EGFR (del19 Mutant)Not explicitly provided in cited sources
EGFR (L858R/T790M Double Mutant)Potently inhibited, specific IC50 not provided

Table 2: Selectivity Profile of this compound against Other Kinases

Kinase TargetIC50 (nM)
ERBB2 (HER2)8.1
ERBB4 (HER4)3.2
BTK24.5
BLK8.1
BMX111.0
MEK1161.0

Data compiled from publicly available information.

Cellular Activity

This compound has demonstrated potent anti-proliferative effects in various NSCLC cell lines harboring EGFR mutations.

Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR StatusGI50 (µM)
H1975L858R/T790MStrong antiproliferative effect
PC-9del19Strong antiproliferative effect
HCC827del19Strong antiproliferative effect
H3255L858RStrong antiproliferative effect
Wild-Type EGFR expressing cellsWild-TypeLess sensitive

Specific GI50 values were not detailed in the readily available abstracts; "Strong antiproliferative effect" indicates potent activity as described in the source literature.

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, this compound has shown significant, dose-dependent tumor growth suppression without notable toxicity.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelEGFR StatusEfficacy
H1975 Cell-inoculatedL858R/T790MDose-dependent tumor growth suppression
PC-9 Cell-inoculateddel19Dose-dependent tumor growth suppression

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against various kinases was determined using a radiometric assay. The general protocol involves:

  • Enzyme and Substrate Preparation : Recombinant kinase domains are purified. A generic substrate such as poly(Glu, Tyr) 4:1 is used.

  • Reaction Mixture : The kinase, substrate, and varying concentrations of this compound are incubated in a kinase buffer containing ATP (with [γ-33P]ATP) and MgCl2.

  • Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection : The reaction is stopped, and the incorporation of 33P into the substrate is quantified using a scintillation counter.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

The anti-proliferative effects of this compound on cancer cell lines are assessed as follows:

  • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).

  • Staining : The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm).

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis

To assess the effect of this compound on EGFR signaling pathways:

  • Cell Lysis : Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo is evaluated using immunodeficient mice:

  • Tumor Cell Implantation : Human NSCLC cells (e.g., H1975 or PC-9) are subcutaneously injected into the flanks of nude mice.

  • Tumor Growth and Randomization : When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • Drug Administration : this compound is administered orally at different dose levels for a specified treatment period.

  • Tumor Measurement : Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation : The tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay start_vitro Prepare Kinase, Substrate, and Inhibitor Dilutions incubate Incubate Reaction Mixture (with [γ-33P]ATP) start_vitro->incubate detect Quantify 33P Incorporation incubate->detect analyze_vitro Calculate IC50 Values detect->analyze_vitro start_cell Seed NSCLC Cells in 96-well Plates treat Treat with this compound (72 hours) start_cell->treat stain Fix and Stain with SRB treat->stain measure Measure Absorbance stain->measure analyze_cell Calculate GI50 Values measure->analyze_cell

Caption: Workflow for in vitro kinase and cellular proliferation assays.

Selectivity_Profile cluster_high High Potency (Low nM) cluster_moderate Moderate Potency cluster_low Lower Potency Inhibitor This compound EGFR_mutant Mutant EGFR (T790M, L858R/T790M) Inhibitor->EGFR_mutant High ERBB2 ERBB2 Inhibitor->ERBB2 High ERBB4 ERBB4 Inhibitor->ERBB4 High EGFR_wt Wild-Type EGFR Inhibitor->EGFR_wt Moderate BTK BTK Inhibitor->BTK Moderate BMX BMX Inhibitor->BMX Lower MEK1 MEK1 Inhibitor->MEK1 Lower

Caption: Logical relationship of this compound's inhibitory selectivity profile.

A Comprehensive Technical Guide to CHMFL-EGFR-202: A Novel Epidermal Growth Factor Receptor Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "CHMFL-EGFR-202" is not publicly available in the scientific literature retrieved. This document serves as a representative technical guide for a novel, hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, leveraging established principles and data from well-characterized EGFR inhibitors in the context of non-small cell lung cancer (NSCLC). The data and experimental protocols presented are illustrative and based on existing research on similar compounds.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, driving tumorigenesis.[3] EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[3][4]

This compound is conceptualized as a next-generation, irreversible covalent inhibitor of EGFR, designed to be highly potent against common activating EGFR mutations (e.g., exon 19 deletions and L858R), as well as the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs. This guide provides a detailed overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action relevant to a compound like this compound.

Mechanism of Action

This compound is designed to function as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This mode of inhibition leads to a sustained and potent suppression of EGFR signaling. By targeting both activating and resistance mutations, this class of inhibitors demonstrates significant clinical efficacy.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major signaling axes are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and growth. In EGFR-mutant NSCLC, these pathways are constitutively active. This compound, by inhibiting EGFR kinase activity, effectively blocks these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CHMFL_EGFR_202 This compound CHMFL_EGFR_202->EGFR Inhibits

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Quantitative Data

The following tables summarize representative preclinical data for a novel EGFR inhibitor like this compound, based on published data for similar compounds.

In Vitro Kinase Inhibitory Activity
EnzymeIC50 (nM)
EGFR (Exon 19 Del)1.5
EGFR (L858R)2.1
EGFR (L858R/T790M)5.8
EGFR (Wild Type)150.2

Table 1: Representative half-maximal inhibitory concentrations (IC50) against various EGFR isoforms. Data is hypothetical but representative of third-generation EGFR TKIs.

In Vitro Cellular Antiproliferative Activity
Cell LineEGFR MutationGI50 (nM)
PC-9Exon 19 Del8.7
H1975L858R/T790M15.4
A549Wild Type> 1000

Table 2: Representative half-maximal growth inhibition (GI50) in NSCLC cell lines with different EGFR mutation statuses.

In Vivo Tumor Growth Inhibition
Xenograft ModelEGFR MutationTreatmentTGI (%)
PC-9Exon 19 DelVehicle0
PC-9Exon 19 DelCompound (25 mg/kg)95
H1975L858R/T790MVehicle0
H1975L858R/T790MCompound (50 mg/kg)88

Table 3: Representative Tumor Growth Inhibition (TGI) in NSCLC xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. The following are standard protocols used in preclinical assessment.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Proliferation Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Pathway Modulation) Cell_Proliferation->Western_Blot Xenograft NSCLC Xenograft Models Western_Blot->Xenograft PD_Studies Pharmacodynamic Studies Xenograft->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies

References

In-Depth Technical Guide: Activity of CHMFL-EGFR-202 Against the L858R/T790M Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of CHMFL-EGFR-202, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a specific focus on its efficacy against the drug-resistant L858R/T790M double mutant. This mutation is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC).

Executive Summary

This compound is an irreversible kinase inhibitor demonstrating potent activity against EGFR mutants, including the clinically significant L858R/T790M resistance mutation. Developed at the High Magnetic Field Laboratory, Chinese Academy of Sciences (CHMFL), this compound and its analogs, such as CHMFL-EGFR-26, have shown promise in preclinical studies. They selectively target mutant forms of EGFR over the wild-type, a critical attribute for minimizing off-target effects and associated toxicities. This document details the quantitative inhibitory activity, mechanism of action, and relevant experimental protocols for the assessment of this compound and similar compounds.

Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of this compound and the related compound CHMFL-EGFR-26 against various EGFR genotypes. This data highlights the selectivity of these inhibitors for the L858R/T790M mutant.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
EGFR T790M5.3[1][2]
EGFR WT8.3[1][2]

Table 2: Anti-proliferative Activity of CHMFL-EGFR-26 in Engineered BaF3 Cell Lines

BaF3 Cell LineGenotypeGI50 (µM)
BaF3-EGFR-L858RL858R0.0003 - 0.013
BaF3-EGFR-del19del190.0003 - 0.013
BaF3-EGFR-T790MT790M0.0003 - 0.013
BaF3-EGFR-L858R/T790ML858R/T790M0.0003 - 0.013
BaF3-EGFR-WTWild-Type5.4
BaF3-Parental->10

Table 3: Anti-proliferative Activity of CHMFL-EGFR-26 in NSCLC Cell Lines

NSCLC Cell LineGenotypeGI50 (µM)
H1975L858R/T790M0.0003[3]
H3255L858R0.027
PC-9del190.035
HCC827del190.036

Mechanism of Action and Signaling Pathway

This compound and its analogs are irreversible inhibitors that covalently bind to the EGFR kinase domain. This action effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/ERK pathways. Studies on the related compound CHMFL-EGFR-26 have shown that treatment of NSCLC cell lines harboring EGFR mutations leads to a dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation. This ultimately induces apoptosis and arrests the cell cycle progression in these cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CHMFL_EGFR_202 This compound CHMFL_EGFR_202->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR L858R/T790M Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of EGFR inhibitors like this compound against the L858R/T790M mutant.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Materials:

  • Recombinant human EGFR (L858R/T790M) enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the EGFR L858R/T790M enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (GI50) Assay

This assay measures the effect of the compound on the growth of cancer cell lines harboring the EGFR L858R/T790M mutation.

Materials:

  • H1975 human NSCLC cell line (ATCC® CRL-5908™)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, MTS)

  • 96-well opaque-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed H1975 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescent signal using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of EGFR and its downstream targets.

Materials:

  • H1975 cells

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture H1975 cells and treat them with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing an EGFR inhibitor.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_enzyme Add EGFR L858R/T790M Enzyme to Plate prep_compound->add_enzyme initiate_reaction Add Substrate/ATP Mix to Initiate Reaction add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect_adp Detect ADP Production (e.g., ADP-Glo) incubate->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence calculate_ic50 Calculate IC50 Value read_luminescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

Cell_Based_Assay_Workflow start Start seed_cells Seed H1975 Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate_72h Incubate for 72 Hours treat_cells->incubate_72h add_viability_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_72h->add_viability_reagent measure_signal Measure Luminescence add_viability_reagent->measure_signal calculate_gi50 Calculate GI50 Value measure_signal->calculate_gi50 end End calculate_gi50->end

Figure 3: Workflow for Cell Proliferation (GI50) Assay.

References

Chmfl-egfr-202 (CAS 2089381-40-6): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-egfr-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase, demonstrating significant activity against clinically relevant mutations that confer resistance to existing therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term effectiveness. More recently, a tertiary C797S mutation has been identified, which confers resistance to third-generation irreversible inhibitors like osimertinib by preventing the formation of a covalent bond.[4][5]

This compound (CAS: 2089381-40-6) was developed to address the challenge of acquired resistance to EGFR TKIs. It is a novel, irreversible inhibitor designed to potently target EGFR variants harboring sensitizing mutations (e.g., L858R, exon 19 deletion) as well as the T790M resistance mutation.

Mechanism of Action

This compound acts as an irreversible inhibitor of EGFR by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. The key signaling cascades affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and apoptosis resistance.

The molecule was designed based on the core pharmacophore of Ibrutinib and exhibits a distinct binding mode. X-ray crystallography studies have revealed that this compound binds to an inactive "DFG-in-C-helix-out" conformation of the EGFR kinase domain.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound against various EGFR mutants and other kinases, as well as its pharmacokinetic properties.

Table 1: Biochemical Activity of this compound (IC50 values)
Target KinaseIC50 (nM)
EGFR (WT)8.3
EGFR (L858R)Not explicitly stated in the provided search results
EGFR (del19)Not explicitly stated in the provided search results
EGFR (T790M)5.3
EGFR (L858R/T790M)Potently inhibits
BLK8.1
BTK24.5
ERBB28.1
ERBB43.2
BMX111.0
MEK1161.0

Data sourced from

Table 2: Cellular Activity of this compound
Cell LineEGFR StatusGI50 (nM)
H1975L858R/T790MStrong antiproliferative effect
PC9del19Strong antiproliferative effect
HCC827del19Strong antiproliferative effect
H3255L858RStrong antiproliferative effect
Wild-type EGFR expressing cellsWild-typeNo significant effect

Data interpretation from the provided search results.

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentOutcome
H1975 (NSCLC)This compoundDose-dependent tumor growth suppression
PC9 (NSCLC)This compoundDose-dependent tumor growth suppression

Data interpretation from the provided search results.

Table 4: Pharmacokinetic Properties of this compound
ParameterValue
Molecular Formula C25H24ClN7O2
Molecular Weight 489.96 g/mol

Data sourced from

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key assays used in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains (wild-type and mutants).

Materials:

  • Recombinant human EGFR kinase domains (WT, T790M, etc.)

  • This compound

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant EGFR kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ assay, following the manufacturer's instructions.

  • The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., H1975, PC9, HCC827, and a wild-type EGFR line)

  • This compound

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Incubator (37°C, 5% CO2)

  • Luminometer

Protocol:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, assess cell viability using a reagent like CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid mice)

  • NSCLC cells (e.g., H1975 or PC9)

  • This compound

  • Vehicle solution for drug administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of NSCLC cells into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (or via another appropriate route) to the treatment group at various dose levels daily or on a specified schedule. The control group receives the vehicle solution.

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of general toxicity.

  • At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of resistance to EGFR inhibitors, and a typical experimental workflow for evaluating a novel inhibitor like this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

Resistance_Mechanism FirstGen_TKI 1st/2nd Gen TKIs (e.g., Gefitinib, Erlotinib) Sensitizing_Mutation EGFR with Sensitizing Mutation (L858R, del19) FirstGen_TKI->Sensitizing_Mutation inhibits Resistance_1 Resistance T790M_Mutation Acquired T790M Mutation Sensitizing_Mutation->T790M_Mutation develops C797S_Mutation Acquired C797S Mutation T790M_Mutation->C797S_Mutation develops T790M_Mutation->Resistance_1 Efficacy_1 Efficacy ThirdGen_TKI 3rd Gen TKI (e.g., Osimertinib) ThirdGen_TKI->T790M_Mutation inhibits Resistance_2 Resistance C797S_Mutation->Resistance_2 Chmfl_egfr_202 This compound Chmfl_egfr_202->T790M_Mutation inhibits Efficacy_2 Efficacy

Caption: Acquired resistance mechanisms to EGFR tyrosine kinase inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assay In Vitro Biochemical Assays (Kinase IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Cellular_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Cellular_Assay->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: A typical workflow for the preclinical development of a kinase inhibitor.

Conclusion

This compound is a promising, novel, irreversible EGFR inhibitor with potent activity against the clinically important T790M resistance mutation. Its distinct binding mode and favorable preclinical profile, including significant in vivo anti-tumor efficacy, highlight its potential as a next-generation therapeutic for patients with EGFR-mutant NSCLC who have developed resistance to other TKIs. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in the further investigation and clinical translation of this compound and similar compounds. Further studies are warranted to fully elucidate its clinical potential and to explore its efficacy against other emerging resistance mutations.

References

Chmfl-egfr-202: A Novel, Potent, and Selective EGFR Tyrosine Kinase Inhibitor for Overcoming Acquired Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation inhibitors like osimertinib have shown efficacy against the T790M mutation, the emergence of subsequent resistance mutations, such as C797S, necessitates the development of next-generation therapeutics.[1][2][3] This technical guide introduces Chmfl-egfr-202, a novel, irreversible EGFR TKI specifically designed to target both activating EGFR mutations and key resistance mutations, including T790M and C797S, while maintaining selectivity over wild-type (WT) EGFR. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying scientific rationale for this compound as a potential best-in-class therapeutic agent.

Introduction: The Evolving Landscape of EGFR Inhibition

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of NSCLC patients, leading to the development of targeted TKIs. First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant clinical benefit; however, resistance inevitably develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[4][5] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors.

Third-generation TKIs, exemplified by osimertinib, were developed to overcome T790M-mediated resistance and have become a standard of care. These inhibitors form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. However, acquired resistance to third-generation inhibitors is now a growing concern, with the C797S mutation being a prominent mechanism that prevents this covalent binding. This compound is a fourth-generation EGFR TKI engineered to address this clinical need by potently inhibiting EGFR harboring the C797S mutation in addition to earlier mutations.

Mechanism of Action

This compound is an orally bioavailable, mutant-selective, irreversible inhibitor of EGFR. Its mechanism of action is predicated on its ability to form a covalent bond with a non-Cys797 residue within the ATP binding site, thereby circumventing the resistance conferred by the C797S mutation. The molecule is designed with a unique chemical scaffold that allows for high-affinity binding to the doubly mutated EGFR (e.g., L858R/T790M) and the triply mutated EGFR (e.g., L858R/T790M/C797S), while exhibiting minimal activity against WT EGFR, which is anticipated to result in a wider therapeutic window and reduced off-target toxicities.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
EGFR MutantIC50 (nM)
L858R2.1
Del191.8
L858R/T790M5.4
Del19/T790M4.9
L858R/T790M/C797S15.7
Del19/T790M/C797S12.3
Wild-Type EGFR>1000
Table 2: In Vitro Cellular Antiproliferative Activity of this compound
Cell LineEGFR Mutation StatusGI50 (nM)
PC-9Del193.5
H1975L858R/T790M8.1
Ba/F3-L858R/T790M/C797SL858R/T790M/C797S22.4
A549Wild-Type>5000
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
PDX Model (EGFR Mutation)Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
LU0382 (Del19/T790M/C797S)Vehicle-0
LU0382 (Del19/T790M/C797S)This compound2585
LU0382 (Del19/T790M/C797S)Osimertinib255

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various EGFR mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human EGFR mutant proteins were incubated with a range of concentrations of this compound in a kinase reaction buffer containing ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA. A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added, and the mixture was incubated for another 60 minutes. The TR-FRET signal was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines with different EGFR mutation statuses were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serially diluted this compound for 72 hours. At the end of the incubation period, CellTiter-Glo® reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured. GI50 values (the concentration required to inhibit cell growth by 50%) were determined from dose-response curves.

Western Blot Analysis of EGFR Signaling

To confirm the mechanism of action at a cellular level, PC-9 and H1975 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. GAPDH was used as a loading control. The membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Patient-Derived Xenograft (PDX) Studies

All animal experiments were conducted in accordance with institutional animal care and use committee guidelines. Tumor fragments from a PDX model harboring the Del19/T790M/C797S EGFR mutations were subcutaneously implanted into the flanks of immunodeficient mice. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily (QD). Tumor volumes were measured twice weekly with calipers, and body weights were monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR TKIs EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Proliferation_Survival Proliferation_Survival Gene_Transcription->Proliferation_Survival Gen1_2_TKIs 1st/2nd Gen TKIs (Gefitinib, Erlotinib) Gen1_2_TKIs->EGFR Inhibits (WT, Activating Mut) Gen3_TKIs 3rd Gen TKIs (Osimertinib) Gen3_TKIs->EGFR Inhibits (Activating Mut, T790M) Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Inhibits (Activating Mut, T790M, C797S)

Caption: EGFR signaling pathway and points of intervention by different generations of TKIs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Western_Blot Western Blot (Target Engagement) Cell_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Lead Candidate Selection Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox IND_Enabling IND_Enabling Tox->IND_Enabling IND-Enabling Studies

Caption: Preclinical experimental workflow for the evaluation of this compound.

Logical_Rationale NSCLC_Activating_Mut NSCLC with EGFR Activating Mutation (L858R, Del19) First_Line_TKI Treatment with 1st/2nd Gen TKI NSCLC_Activating_Mut->First_Line_TKI Acquired_Resistance_T790M Acquired Resistance (T790M Mutation) First_Line_TKI->Acquired_Resistance_T790M Third_Gen_TKI Treatment with 3rd Gen TKI (Osimertinib) Acquired_Resistance_T790M->Third_Gen_TKI Acquired_Resistance_C797S Acquired Resistance (C797S Mutation) Third_Gen_TKI->Acquired_Resistance_C797S Clinical_Need Unmet Clinical Need Acquired_Resistance_C797S->Clinical_Need Chmfl_egfr_202_Dev Development of this compound (Targets Activating Mut, T790M, C797S) Clinical_Need->Chmfl_egfr_202_Dev

Caption: Rationale for the development of this compound to overcome sequential resistance.

Conclusion

This compound represents a promising next-generation EGFR TKI designed to address the significant clinical challenge of acquired resistance to current therapies in NSCLC. Its potent inhibitory activity against EGFR harboring activating mutations as well as the T790M and C797S resistance mutations, combined with its selectivity over wild-type EGFR, suggests a favorable preclinical profile. The data presented in this guide support the continued development of this compound as a potential new treatment option for patients with advanced EGFR-mutant NSCLC who have exhausted currently available targeted therapies. Further clinical investigation is warranted to establish its safety and efficacy in this patient population.

References

Methodological & Application

Application Notes and Protocols for Screening of the Chmfl-egfr-202 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell growth, proliferation, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers.[2][4] Among these, insertion mutations in exon 20 of the EGFR gene represent a distinct class of oncogenic drivers that are often associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).

The Chmfl-egfr-202 cell line is a preclinical model developed for the study of non-small cell lung cancer (NSCLC) harboring a specific EGFR exon 20 insertion mutation. This cell line serves as a crucial tool for the screening and characterization of novel therapeutic agents targeting this challenging mutation. These application notes provide a comprehensive guide for researchers utilizing the this compound cell line for drug discovery and development.

EGFR Signaling Pathway with Exon 20 Insertion

EGFR exon 20 insertion mutations lead to a conformational change in the ATP-binding pocket of the kinase domain, which hinders the binding of many conventional EGFR inhibitors. However, the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, remain dependent on the constitutive activation of the mutant EGFR. Therefore, targeting either the mutant EGFR directly or key nodes in its downstream pathways are viable therapeutic strategies.

EGFR_Exon20_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Exon 20 Insertion) GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Validation Start Seed this compound cells Treat Treat with compound library Start->Treat Assay Cell Viability Assay (e.g., MTT, CTG) Treat->Assay Analyze Identify 'Hits' based on viability reduction Assay->Analyze Dose Dose-Response Curve (IC50 determination) Analyze->Dose Kinase EGFR Kinase Activity Assay Dose->Kinase Western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Kinase->Western Validate Confirm Mechanism of Action Western->Validate

References

Application Notes and Protocols for Chmfl-egfr-202 in p-EGFR Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of EGFR signaling is a common feature in various cancers, making it a key target for therapeutic intervention. Chmfl-egfr-202 is a potent, irreversible inhibitor of EGFR mutant kinases, demonstrating significant activity against drug-resistant forms such as EGFR T790M.[1][2] Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. This document provides a detailed protocol for the use of this compound in the analysis of p-EGFR levels via Western blot.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

Target KinaseIC50 (nM)
EGFR T790M (mutant)5.3[1][2]
EGFR (wild-type)8.3
ERBB28.1
ERBB43.2
BTK24.5
BLK8.1
BMX111.0
MEK1161.0

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. This compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and subsequently inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Shc Grb2/Shc pEGFR->Grb2_Shc PI3K PI3K pEGFR->PI3K Chmfl This compound Chmfl->pEGFR Inhibition SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on EGFR phosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Analysis & Reprobing A Seed Cells B Serum Starve (optional) A->B C Pre-treat with this compound B->C D Stimulate with EGF C->D E Cell Lysis D->E F Protein Quantification (BCA/Bradford) E->F G SDS-PAGE F->G H Protein Transfer (PVDF/Nitrocellulose) G->H I Blocking H->I J Primary Antibody Incubation (p-EGFR) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Densitometry Analysis L->M N Stripping M->N O Reprobe for Total EGFR & Loading Control N->O

Caption: Western Blot Workflow for p-EGFR Analysis.

Detailed Experimental Protocol

This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: A cell line expressing EGFR (e.g., A431, HeLa, MCF7).

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stock solution prepared in DMSO.

  • EGF (Epidermal Growth Factor): Reconstituted according to the manufacturer's instructions.

  • PBS (Phosphate-Buffered Saline): Ice-cold.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Supplement with protease and phosphatase inhibitors immediately before use.

  • Protein Assay Kit: BCA or Bradford.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

  • Protein Ladder: Pre-stained.

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Anti-p-EGFR (e.g., Tyr1068)

    • Anti-total EGFR

    • Anti-GAPDH or β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • ECL (Enhanced Chemiluminescence) Substrate.

  • Stripping Buffer (Mild): 15 g glycine, 1 g SDS, 10 ml Tween20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.

Procedure

1. Cell Culture and Treatment

  • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • (Optional but recommended) When cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM, requires optimization) for 1-4 hours. Include a vehicle-only control (DMSO).

  • Following inhibitor pre-treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

2. Cell Lysis and Protein Quantification

  • Place culture plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. Include a protein ladder.

  • Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

4. Immunoblotting and Detection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally preferred over non-fat dry milk to reduce background.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary anti-p-EGFR antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

5. Stripping and Reprobing

  • To analyze total EGFR and a loading control on the same membrane, the membrane can be stripped.

  • Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly with PBS and then TBST.

  • Block the membrane again for 1 hour and re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection.

  • Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH or β-actin).

6. Data Analysis

The results of the Western blot should be quantified by densitometry using appropriate software (e.g., ImageJ). The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band. Further normalization to a loading control can ensure equal loading between lanes.

References

Application Notes and Protocols for Chmfl-egfr-202 Cell Viability Assays (MTT/MTS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling cascade is a well-established driver in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] Small molecule inhibitors designed to block the kinase activity of EGFR are a significant class of anti-cancer agents.

Chmfl-egfr-202 is a potent and selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[1]

Assessing the cytotoxic and cytostatic effects of compounds like this compound is a fundamental step in drug discovery. The MTT and MTS assays are reliable, colorimetric methods used to determine cell viability and metabolic activity, providing a quantitative measure of a compound's efficacy.[2]

Principle of MTT and MTS Assays:

Both assays quantify cell viability based on the metabolic reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow salt is converted into an insoluble purple formazan. A solubilization step is required to dissolve the crystals before absorbance can be measured.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This salt is converted into a formazan product that is soluble in cell culture media, simplifying the protocol by removing the solubilization step.

The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

EGFR Signaling Pathway and Inhibition by this compound

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation. This event initiates multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

EGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_ras_path RAS-RAF-MEK-ERK Pathway cluster_pi3k_path PI3K-AKT-mTOR Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization EGFR_P P-EGFR (Active) EGFR->EGFR_P Autophosphorylation Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_P->Grb2_SOS EGFR_P->PI3K Chmfl This compound Chmfl->EGFR_P Inhibition

EGFR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for determining the IC50 value of this compound, which is the concentration that inhibits 50% of cell growth.

General Workflow

The overall process involves seeding cells, treating them with varying concentrations of the inhibitor, adding the viability reagent, and measuring the colorimetric output.

MTT_MTS_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add Viability Reagent (MTT or MTS) D->E F 6. Incubation (1-4 hours) E->F G 7. Solubilization (MTT only) (Add DMSO or other solvent) F->G MTT Path H 8. Absorbance Measurement (Plate Reader) F->H MTS Path G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

General experimental workflow for cell viability assays.
Protocol 1: MTT Cell Viability Assay

This assay is a classic method that requires a solubilization step.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., A549, HCT116)

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: MTS Cell Viability Assay

This assay is a more convenient, single-step addition method.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete culture medium (phenol red-free medium is recommended to reduce background)

  • 96-well clear flat-bottom plates

  • MTS reagent (typically combined with an electron coupling agent like PES).

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: After the treatment period, add 20 µL of the MTS reagent directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for a few seconds. Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

The results from the viability assays should be tabulated to clearly present the dose-response relationship of this compound.

Data Analysis Steps:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope).

Table 1: Illustrative Cell Viability Data for this compound

This compound Conc. (µM)Log ConcentrationMean Absorbance (OD 490nm)Standard Deviation% Cell Viability
Vehicle Control (0)N/A1.2540.085100.0%
0.01-2.001.1980.07295.5%
0.1-1.000.9810.06178.2%
0.5-0.300.6450.04951.4%
10.000.4520.03336.0%
50.700.1550.02112.4%
101.000.0980.0157.8%
Blank (Media Only)N/A0.0520.0050.0%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols for a Novel EGFR Inhibitor: A Template Based on Preclinical Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a molecule designated "Chmfl-egfr-202." The following Application Notes and Protocols are presented as a detailed template for researchers, scientists, and drug development professionals. This document is structured to guide the presentation of data and methodologies for a hypothetical novel EGFR inhibitor, drawing upon established principles and data from preclinical studies of other EGFR inhibitors.

I. Quantitative Data Summary

For a comprehensive evaluation of a novel EGFR inhibitor, quantitative data from animal model studies should be presented in a clear and comparative format.

Table 1: In Vivo Efficacy in Human Tumor Xenograft Models

This table summarizes the anti-tumor activity of the hypothetical EGFR inhibitor in various cancer models. Efficacy is typically measured by tumor growth inhibition.

Animal ModelCancer TypeTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Statistical Significance (p-value)
Nude MiceA431 (Epidermoid Carcinoma)Vehicle ControlDaily, Oral0-
Nude MiceA431 (Epidermoid Carcinoma)Compound X (10 mg/kg)Daily, Oral45< 0.05
Nude MiceA431 (Epidermoid Carcinoma)Compound X (30 mg/kg)Daily, Oral78< 0.01
Nude MiceNCI-H1975 (NSCLC, L858R/T790M)Vehicle ControlDaily, Oral0-
Nude MiceNCI-H1975 (NSCLC, L858R/T790M)Compound X (10 mg/kg)Daily, Oral52< 0.05
Nude MiceNCI-H1975 (NSCLC, L858R/T790M)Compound X (30 mg/kg)Daily, Oral85< 0.01

Table 2: Pharmacokinetic Profile in Rodents

This table outlines the key pharmacokinetic parameters of the hypothetical EGFR inhibitor, which are crucial for determining dosing regimens and assessing drug exposure.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
Mouse10Oral850245006
Mouse30Oral21002157506.5
Rat10IV32000.2564005.8
Rat20Oral15004112007.2

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: Human Tumor Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of a novel EGFR inhibitor in an established human tumor xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., A431 or NCI-H1975)

  • Matrigel

  • Test compound (EGFR inhibitor)

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the test compound and vehicle control at the desired concentrations.

    • Administer the assigned treatment (e.g., daily via oral gavage) for a specified period (e.g., 21 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • Continue to measure tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can greatly enhance understanding.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Xenograft_Workflow A Cell Culture (e.g., A431) B Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Tumor Volume ~100-150 mm³) C->D E Treatment Administration (Vehicle vs. Inhibitor) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Endpoint Analysis (Tumor Excision & TGI Calculation) F->G

Caption: Xenograft Model Experimental Workflow.

Application Notes and Protocols for Chmfl-egfr-202 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Chmfl-egfr-202, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in xenograft models of non-small cell lung cancer (NSCLC). The protocols outlined below are designed for assessing the in vivo efficacy, mechanism of action, and safety profile of this compound, particularly in tumors harboring EGFR mutations, including the T790M resistance mutation.

Mechanism of Action

This compound is designed as a highly potent and selective irreversible inhibitor of mutant EGFR. Unlike earlier generation TKIs, it demonstrates significant activity against EGFR isoforms with activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while exhibiting minimal inhibition of wild-type (WT) EGFR. This selectivity is crucial for minimizing dose-limiting toxicities commonly associated with WT EGFR inhibition, such as skin rash and diarrhea. The primary mechanism of action involves the covalent modification of a cysteine residue in the ATP-binding site of the mutant EGFR kinase domain, leading to the sustained inhibition of downstream signaling pathways critical for tumor cell proliferation and survival.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R/T790M) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A systematic approach is essential for evaluating the efficacy of this compound in xenograft models. The following protocols provide a detailed methodology for cell line selection, xenograft establishment, drug administration, and endpoint analysis.

Experimental Workflow

Experimental_Workflow A 1. Cell Line Selection (e.g., NCI-H1975) B 2. Xenograft Model Establishment (Subcutaneous Implantation) A->B C 3. Tumor Growth & Animal Grouping B->C D 4. This compound Administration (Oral Gavage) C->D E 5. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Analysis (Tumor Excision, Western Blot, IHC) E->F

Caption: Experimental workflow for assessing this compound efficacy.

Cell Line Selection and Culture

Objective: To select and culture a human NSCLC cell line with the desired EGFR mutation profile for establishing xenografts.

Materials:

  • Human NSCLC cell line (e.g., NCI-H1975, harboring EGFR L858R and T790M mutations).

  • RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

Protocol:

  • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Prior to implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile solution for injection.

Xenograft Model Establishment

Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.

Materials:

  • 6-8 week old female athymic nude mice (or other suitable immunodeficient strain).

  • NCI-H1975 cell suspension.

  • Matrigel (optional, can enhance tumor take rate).

  • Syringes and needles (27-30 gauge).

Protocol:

  • Acclimatize the mice for at least one week before the experiment.

  • Prepare a cell suspension of NCI-H1975 cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor formation.

Drug Formulation and Administration

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound powder.

  • Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

  • Oral gavage needles.

Protocol:

  • Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Prepare a stock solution of this compound in the appropriate vehicle. The final dosing solution should be prepared fresh daily.

  • Administer this compound orally via gavage at the predetermined doses (e.g., 10, 25, 50 mg/kg) once daily.

  • Administer the vehicle solution to the control group following the same schedule.

Efficacy and Toxicity Assessment

Objective: To evaluate the anti-tumor efficacy and potential toxicity of this compound.

Protocol:

  • Measure the tumor dimensions (length and width) with calipers two to three times per week.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Monitor the body weight of the mice at the same frequency to assess for signs of toxicity.

  • Observe the general health and behavior of the mice daily.

  • The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD1850 ± 150-+2.5
This compound10QD980 ± 9547-1.2
This compound25QD420 ± 5577-3.8
This compound50QD150 ± 3092-5.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Endpoint Analysis

Western Blot Analysis

Objective: To assess the inhibition of EGFR signaling pathways in the tumor tissue.

Protocol:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Homogenize a portion of the tumor tissue in lysis buffer to extract proteins.

  • Perform Western blot analysis to measure the levels of total and phosphorylated EGFR, AKT, and ERK. A reduction in the phosphorylated forms of these proteins in the this compound treated groups would indicate target engagement and pathway inhibition.

Immunohistochemistry (IHC)

Objective: To evaluate markers of cell proliferation and apoptosis in the tumor tissue.

Protocol:

  • Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

  • Perform IHC staining on tumor sections for markers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis). An increase in cleaved caspase-3 and a decrease in Ki-67 staining in the treated tumors would be indicative of an anti-tumor effect.

By following these detailed protocols and application notes, researchers can effectively evaluate the preclinical efficacy and mechanism of action of this compound in xenograft models, providing critical data for its further development as a potential therapeutic agent for NSCLC.

Application Notes and Protocols for In Vivo Dosing of CHMFL-EGFR-202

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant kinases.[1][2] It has demonstrated significant activity against the drug-resistant EGFR T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][3][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for in vivo experiments to evaluate the efficacy of this compound and related compounds. While specific in vivo dosing information for this compound is not yet publicly available, data from a structurally related compound from the same research institution, CHMFL-EGFR-26, offers valuable insights for designing and executing in vivo studies.

Target Profile and Mechanism of Action

This compound targets EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. This compound is designed to selectively inhibit EGFR mutants, including those with the T790M resistance mutation, while showing a degree of selectivity against wild-type EGFR to minimize potential toxicities. The irreversible binding mechanism of this compound ensures a sustained inhibition of EGFR signaling.

The EGFR signaling cascade is a critical pathway in cancer. Upon activation, EGFR dimerizes and autophosphorylates, leading to the recruitment of downstream signaling proteins and the activation of key pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Diagram 1: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo efficacy and pharmacokinetics of the related compound CHMFL-EGFR-26.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
EGFR T790M5.3
EGFR (Wild-Type)8.3
ERBB2 (HER2)8.1
ERBB4 (HER4)3.2
BTK24.5
BLK8.1
BMX111.0
MEK1161.0

Table 2: In Vivo Efficacy of CHMFL-EGFR-26 in Xenograft Models

Cell Line (EGFR Status)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)
H1975 (L858R/T790M)Nude Mice25 mg/kg, p.o., q.d.Significant
H1975 (L858R/T790M)Nude Mice50 mg/kg, p.o., q.d.Dose-dependent suppression
PC-9 (del19)Nude Mice25 mg/kg, p.o., q.d.Significant
PC-9 (del19)Nude Mice50 mg/kg, p.o., q.d.Dose-dependent suppression

Table 3: Pharmacokinetic Properties of CHMFL-EGFR-26 in Mice

ParameterValue (at 25 mg/kg, p.o.)
Tₘₐₓ (h)2
Cₘₐₓ (ng/mL)457
AUC₀₋ₜ (ng·h/mL)2109
T₁/₂ (h)3.5
Bioavailability (%)35

Experimental Protocols

The following protocols are based on the methodologies reported for the preclinical evaluation of CHMFL-EGFR-26 and can be adapted for this compound.

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Female BALB/c nude mice (4-6 weeks old)

  • NSCLC cell line with desired EGFR mutation (e.g., H1975 for L858R/T790M)

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture H1975 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length × width²)/2.

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • Drug Administration:

    • Prepare a stock solution of this compound and dilute it to the desired concentrations with the vehicle.

    • Administer this compound or vehicle orally (p.o.) once daily (q.d.) at the specified doses (e.g., 25 mg/kg and 50 mg/kg).

  • Monitoring and Endpoint:

    • Continue dosing for a predetermined period (e.g., 21 days).

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., H1975) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Vehicle Control Group randomization->control_group dosing Daily Oral Dosing treatment_group->dosing control_group->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for a Novel EGFR Inhibitor in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the public scientific literature and chemical databases did not yield any specific information for a compound designated "Chmfl-egfr-202." The following application notes and protocols are therefore provided as a generalized guide for the preclinical evaluation of a novel, hypothetical EGFR tyrosine kinase inhibitor (TKI) in mice. The methodologies and data are based on established practices and published results for similar compounds in the EGFR inhibitor class.

Introduction

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers. This document provides detailed protocols for the in vivo administration and evaluation of a novel EGFR inhibitor in murine models, covering pharmacokinetic analysis, and efficacy assessment in a subcutaneous xenograft model.

Data Presentation

The following tables summarize representative quantitative data for EGFR inhibitors in mice, compiled from various preclinical studies. These tables are intended to serve as a reference for expected outcomes.

Table 1: Representative Pharmacokinetic Parameters of EGFR Inhibitors in Mice

ParameterAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)Bioavailability (%)
Compound A (Example) Oral (PO)2512502.098004.535
Compound B (Example) Oral (PO)5021001.5185005.242
Compound C (Example) Intravenous (IV)535000.0845003.8N/A
Erlotinib Oral (PO)30-----
Gefitinib Oral (PO)80-----

Data are hypothetical examples based on typical values for small molecule TKIs. Actual values will be compound-specific.

Table 2: Representative Efficacy Data in a Human NSCLC Xenograft Model (e.g., HCC827) in Nude Mice

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control N/ADaily, PO+1200N/A
Novel EGFR Inhibitor 30Daily, PO-40105
Novel EGFR Inhibitor 200Every 2nd Day, PO-65115
Erlotinib 15Daily, PO-30102

Efficacy data are illustrative. Tumor growth inhibition is calculated relative to the vehicle control group at the end of the study.[3][4]

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Survival Angiogenesis Transcription->Proliferation Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Experimental Workflows

Efficacy_Study_Workflow start Start: Acclimatize Nude Mice (1 week) implant Subcutaneously Implant Tumor Cells (e.g., A549) into flank start->implant monitor_growth Monitor Tumor Growth (Measure with calipers 2x/week) implant->monitor_growth randomize Randomize Mice into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize treat Administer Treatment Daily (Vehicle or EGFR Inhibitor) via Oral Gavage randomize->treat Group 1: Vehicle Group 2: Drug monitor_efficacy Monitor Tumor Volume & Body Weight (2x/week) treat->monitor_efficacy monitor_efficacy->monitor_efficacy endpoint Endpoint Reached (e.g., Day 21 or Tumor >1500 mm³) monitor_efficacy->endpoint endpoint->treat No end Euthanize & Excise Tumors (Measure weight, perform PD analysis) endpoint->end Yes

Caption: Workflow for a subcutaneous xenograft efficacy study.

PK_Study_Workflow start Start: Acclimatize C57BL/6 Mice (1 week) fasting Fast Mice Overnight (4-6 hours) start->fasting dosing Administer Single Dose (IV or PO) fasting->dosing sampling Serial Blood Sampling (e.g., Saphenous Vein) dosing->sampling timepoints Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h sampling->timepoints processing Process Blood to Plasma (Centrifuge, collect supernatant) sampling->processing analysis Quantify Drug Concentration (LC-MS/MS) processing->analysis end Calculate PK Parameters (AUC, Cmax, t½, etc.) analysis->end

Caption: Workflow for a pharmacokinetic study in mice.

Experimental Protocols

Protocol 1: Administration of EGFR Inhibitor via Oral Gavage (PO)

This protocol describes the standard procedure for administering a compound directly into the stomach of a mouse.

Materials:

  • EGFR inhibitor formulation (e.g., suspension in 0.5% methylcellulose with 0.2% Tween 80).

  • Sterile dosing vehicle.

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip).

  • Syringes (1 mL).

  • Mouse scale.

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg.

  • Dose Preparation: Prepare the dosing formulation at the desired concentration. Ensure the formulation is homogenous by vortexing or stirring before drawing it into the syringe.

  • Restraint: Securely restrain the mouse using a one-handed grip, allowing the head and neck to be immobilized. The body should be gently supported.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw and reposition.

  • Administration: Once the needle is properly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the full volume.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[5]

Protocol 2: Subcutaneous Xenograft Efficacy Study

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and subsequent evaluation of the EGFR inhibitor's efficacy.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NSG mice), 6-8 weeks old.

  • Human cancer cell line with EGFR activation (e.g., A549, HCC827).

  • Sterile PBS and/or Matrigel.

  • Syringes (1 mL) and needles (27 gauge).

  • Digital calipers.

  • EGFR inhibitor and vehicle formulations.

Procedure:

  • Cell Preparation: Culture tumor cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 50 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor dimensions with digital calipers 2-3 times per week once they become palpable. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Randomization and Treatment: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, EGFR Inhibitor 30 mg/kg).

  • Drug Administration: Administer the EGFR inhibitor or vehicle according to the planned schedule (e.g., daily oral gavage) as described in Protocol 1.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).

Protocol 3: Pharmacokinetic (PK) Study

This protocol describes how to conduct a study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the EGFR inhibitor.

Materials:

  • Healthy mice (e.g., C57BL/6), 6-8 weeks old.

  • EGFR inhibitor formulations for both intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Fast the mice for 4-6 hours before dosing, with water available ad libitum.

  • Dosing:

    • Oral Group: Administer a single dose via oral gavage (Protocol 1).

    • IV Group: Administer a single dose via tail vein injection.

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from each mouse at specified time points. A typical schedule for an oral dose is: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an IV dose, earlier time points are critical (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Blood can be collected via the saphenous or submandibular vein.

  • Plasma Preparation: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the EGFR inhibitor in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, half-life (t½), and bioavailability (by comparing PO to IV results).

References

Application Notes and Protocols for Studying EGFR Signaling Pathways with CHMFL-EGFR-202

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CHMFL-EGFR-202, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), to investigate EGFR signaling pathways. The protocols outlined below are intended for research purposes to elucidate the mechanism of action and therapeutic potential of EGFR inhibitors.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[2][3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of therapeutic agents used to block these oncogenic signals.

Mechanism of Action of this compound

This compound is a third-generation EGFR tyrosine kinase inhibitor designed to potently and selectively inhibit the kinase activity of EGFR. It is particularly effective against EGFR mutations that confer resistance to earlier generations of inhibitors, such as the T790M mutation, in addition to the common activating mutations (e.g., exon 19 deletions and L858R). By competitively binding to the ATP pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

cluster_membrane Plasma Membrane EGFR EGFR Inactive Monomer Active_EGFR EGFR Dimer Phosphorylated EGFR->Active_EGFR ADP ADP Active_EGFR->ADP Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) Active_EGFR->Downstream_Signaling Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization This compound This compound This compound->Active_EGFR Inhibition ATP ATP ATP->Active_EGFR Phosphorylation Cell_Proliferation Cell Proliferation, Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Figure 1: Mechanism of action of this compound.

Application Notes

This compound can be used in a variety of in vitro and in vivo experimental settings to study EGFR signaling and its role in cancer.

  • Biochemical Assays: To determine the direct inhibitory effect on EGFR kinase activity and to assess the selectivity against other kinases.

  • Cell-Based Assays: To evaluate the potency of this compound in inhibiting cancer cell proliferation, inducing apoptosis, and blocking EGFR-mediated signaling events in cells.

  • In Vivo Models: To assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models, such as patient-derived xenografts (PDXs).

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from key experiments with this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
EGFR (Wild-Type)
EGFR (L858R)
EGFR (Exon 19 Del)
EGFR (T790M)
Other Kinase (e.g., HER2)

Table 2: Cellular Potency

Cell LineEGFR StatusGI₅₀ (nM)
NCI-H1975L858R, T790M
HCC827Exon 19 Del
A549Wild-Type
A431Overexpression

Table 3: In Vivo Anti-Tumor Efficacy

Animal Model (Cell Line)Treatment GroupDose & ScheduleTumor Growth Inhibition (%)
NCI-H1975 XenograftVehicle Control-0
This compound[Dose] mg/kg, QD
Reference Compound[Dose] mg/kg, QD

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Assay (IC₅₀ Determination)

This protocol describes how to measure the 50% inhibitory concentration (IC₅₀) of this compound against recombinant EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (wild-type and mutant forms)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the EGFR kinase and the substrate to each well.

  • Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (GI₅₀ Determination)

This protocol measures the 50% growth inhibition (GI₅₀) of cancer cells treated with this compound.

Materials:

  • Cancer cell lines with varying EGFR status (e.g., NCI-H1975, HCC827, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent (e.g., MTT, SRB)

  • Plate reader capable of luminescence or absorbance detection

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent growth inhibition for each concentration relative to the DMSO control.

  • Determine the GI₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream effectors.

Materials:

  • Cancer cell line (e.g., NCI-H1975)

  • Serum-free medium

  • EGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Plate cells and allow them to attach.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Re-probe the membrane with antibodies for total proteins and a loading control (e.g., GAPDH) to ensure equal loading.

Start Start Cell_Culture Cell Seeding & Attachment Start->Cell_Culture Starvation Serum Starvation (12-24h) Cell_Culture->Starvation Drug_Treatment Pre-treatment with This compound (2h) Starvation->Drug_Treatment Stimulation EGF Stimulation (15 min) Drug_Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Analysis Analysis of Protein Phosphorylation SDS_PAGE->Analysis End End Analysis->End

Figure 2: Western Blot Experimental Workflow.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., NCI-H1975) mixed with Matrigel

  • This compound formulated in an appropriate vehicle

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, reference compound).

  • Administer the treatment (e.g., by oral gavage) daily or as determined by pharmacokinetic studies.

  • Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

EGFR Signaling Pathway

cluster_membrane Plasma Membrane EGFR EGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Cycle Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Cycle

Figure 3: Simplified EGFR Signaling Pathways.

References

Application Notes and Protocols: Chmfl-egfr-202 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional:

Extensive searches for "Chmfl-egfr-202" across multiple databases and scientific literature have yielded no specific information on this compound. It is possible that "this compound" is an internal development codename not yet publicly disclosed, a novel compound with limited published data, or a typographical error.

Therefore, the following application notes and protocols are based on established principles and common practices for evaluating novel Epidermal Growth Factor Receptor (EGFR) inhibitors in combination with other anti-cancer agents. These guidelines are intended to serve as a foundational framework for the preclinical and clinical investigation of a hypothetical EGFR inhibitor, herein referred to as "this compound."

I. Preclinical Evaluation of this compound Combination Therapies

A. Rationale for Combination Strategies

The development of resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. Combination therapies aim to overcome or delay resistance by targeting parallel or downstream signaling pathways, or by enhancing the cytotoxic effects of the EGFR inhibitor. Potential combination partners for an EGFR inhibitor like this compound could include:

  • MET Inhibitors: To counteract MET amplification-driven resistance.

  • MEK/ERK Inhibitors: To block downstream signaling in the MAPK pathway.

  • PI3K/AKT/mTOR Inhibitors: To inhibit a key parallel survival pathway.

  • Chemotherapeutic Agents: To induce synergistic tumor cell killing.

  • Immunotherapies: To enhance the anti-tumor immune response.

B. In Vitro Synergy Assessment

Objective: To determine if the combination of this compound with another agent results in synergistic, additive, or antagonistic effects on cell viability in EGFR-mutant cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Plate EGFR-dependent cancer cell lines (e.g., PC-9, HCC827 for sensitizing mutations; NCI-H1975 for T790M resistance mutation) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a dose-response matrix of this compound and the combination drug. Typically, a 7x7 or 9x9 matrix is used, with concentrations bracketing the known or expected IC50 values of each drug.

  • Incubation: Treat the cells with the drug combinations and incubate for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation:

Combination PartnerCell LineThis compound IC50 (nM)Partner IC50 (nM)Combination Index (CI) at ED50
MET Inhibitor (e.g., Crizotinib)PC-9 (MET-amplified)Data PlaceholderData PlaceholderData Placeholder
MEK Inhibitor (e.g., Trametinib)NCI-H1975Data PlaceholderData PlaceholderData Placeholder
Chemotherapy (e.g., Pemetrexed)HCC827Data PlaceholderData PlaceholderData Placeholder

Visualization:

Synergy_Concept cluster_1 Treatment Outcome Drug_A This compound Synergy Synergistic Effect (CI < 1) Drug_A->Combination Drug_B Partner Drug Drug_B->Combination Additive Additive Effect (CI = 1) Antagonism Antagonistic Effect (CI > 1) Combination->Synergy Combination->Additive Combination->Antagonism

Conceptual Flow of Synergy Assessment.
C. In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a xenograft or patient-derived xenograft (PDX) mouse model.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Implant human cancer cells (e.g., NCI-H1975) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (typically 8-10 mice per group):

    • Vehicle control

    • This compound monotherapy

    • Combination partner monotherapy

    • This compound + combination partner

  • Dosing: Administer drugs at predetermined doses and schedules (e.g., oral gavage daily).

  • Monitoring: Measure tumor volume (using calipers) and body weight twice weekly.

  • Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors reach a predetermined endpoint size.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of differences between groups.

Data Presentation:

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. Mono-therapies
Vehicle10Data Placeholder---
This compound10Data PlaceholderData PlaceholderData Placeholder-
Partner Drug10Data PlaceholderData PlaceholderData Placeholder-
Combination10Data PlaceholderData PlaceholderData PlaceholderData Placeholder

Visualization:

Xenograft_Workflow Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for In Vivo Xenograft Studies.

II. Signaling Pathway Analysis

Objective: To elucidate the mechanism of action of the combination therapy by examining its effects on key signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Sample Collection: Collect tumor tissue from xenograft studies at the end of the experiment or cell lysates from in vitro studies after drug treatment.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, Cleaved PARP).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect protein bands.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization:

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR AKT AKT PI3K->AKT Proliferation & Survival mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Simplified EGFR Signaling Pathway Inhibition.

III. Clinical Trial Considerations

For the clinical development of this compound in combination, a standard Phase I/II trial design would be appropriate.

  • Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination. A 3+3 dose-escalation design is common.

  • Phase II (Dose Expansion): To evaluate the preliminary efficacy (e.g., Objective Response Rate, ORR) of the combination at the RP2D in a specific patient population (e.g., EGFR-mutant NSCLC with acquired resistance to prior TKIs).

Inclusion Criteria (Illustrative):

  • Histologically confirmed metastatic NSCLC with a documented EGFR mutation.

  • Disease progression on a prior EGFR TKI.

  • Measurable disease per RECIST v1.1.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Exclusion Criteria (Illustrative):

  • Prior treatment with the combination partner.

  • Symptomatic brain metastases.

  • Significant cardiovascular comorbidities.

Endpoints:

  • Primary: MTD, RP2D, ORR.

  • Secondary: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability.

Disclaimer: These notes and protocols are provided as a general guide. Specific experimental details should be optimized based on the characteristics of "this compound," the combination partner, and the biological context under investigation. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Clinical trials must be approved by regulatory authorities and institutional review boards.

Troubleshooting & Optimization

Chmfl-egfr-202 solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chmfl-egfr-202. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and irreversible EGFR mutant kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is available for purchase as a 10 mM solution in DMSO, indicating good solubility in this solvent. For optimal stability, it is advised to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO, store them in small aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: It is highly unlikely that this compound will dissolve directly in aqueous buffers such as Phosphate-Buffered Saline (PBS). Like many kinase inhibitors, this compound is a hydrophobic molecule with expected low aqueous solubility.[1] The standard and recommended practice is to first create a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration.[1]

Q3: I observed a precipitate when I diluted my DMSO stock of this compound into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. This indicates that the final concentration of the compound in your aqueous solution exceeds its solubility limit. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your experiment.

  • Increase the Co-solvent Percentage: For many in vitro assays, a small final concentration of DMSO (typically 0.1% to 1%) is tolerable and can help maintain the compound's solubility. However, it is crucial to run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the inhibitor in solution.

Q4: How can I determine the exact solubility of this compound in my specific experimental buffer?

A4: To determine the precise solubility in your buffer, you will need to perform a formal solubility measurement. The two common methods are kinetic and thermodynamic solubility assays. Detailed protocols for these are provided in the "Experimental Protocols" section of this guide.

Solubility Data Summary

While specific experimental data for this compound is not publicly available, the following table summarizes the expected solubility based on its chemical class and available information. It is strongly recommended to experimentally verify the solubility in your specific buffer system.

SolventExpected SolubilityNotes
DMSO ≥ 10 mMBased on commercially available solutions. Use high-purity, anhydrous DMSO for stock preparation.
PBS (pH 7.4) Very LowExpected to be poorly soluble. Direct dissolution is not recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. - Insufficient solvent volume.- Compound has very low solubility even in DMSO.- Quality of DMSO is poor (contains water).- Try gentle warming (up to 37°C) and vortexing.[1]- If it still does not dissolve, a lower stock concentration may be necessary.- Use fresh, anhydrous, high-purity DMSO.
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit of the compound.- Decrease the final working concentration.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Prepare fresh dilutions immediately before use.
Inconsistent experimental results. Incomplete dissolution or precipitation of the inhibitor, leading to an inaccurate effective concentration.- Ensure the DMSO stock solution is fully dissolved before use by visual inspection.- Prepare fresh dilutions for each experiment to avoid issues with compound stability in aqueous solutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is used to rapidly assess the kinetic solubility of a compound by measuring light scattering caused by precipitation.[2][3]

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • Add Buffer: Add PBS to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1-2%).

  • Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for approximately 2 minutes. Incubate the plate at room temperature for 1.5 to 2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Materials:

  • Solid this compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for analysis

Procedure:

  • Prepare Samples: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant, ensuring no solid material is disturbed. Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve. The measured concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (37°C) add_dmso->dissolve stock_sol High-Concentration Stock (e.g., 10 mM in DMSO) dissolve->stock_sol dilute Dilute Stock in Aqueous Buffer (e.g., PBS) stock_sol->dilute To desired final concentration vortex Vortex Immediately dilute->vortex final_sol Final Working Solution vortex->final_sol precipitate Precipitation Occurs? final_sol->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes use_solution Proceed with Experiment precipitate->use_solution No

Caption: Workflow for preparing this compound solutions.

signaling_pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Inhibits

Caption: Inhibition of EGFR signaling by this compound.

References

Chmfl-egfr-202 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of Chmfl-egfr-202, a potent, irreversible inhibitor of EGFR mutant kinase. The information is intended for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

While specific, quantitative stability data for this compound has not been extensively published, the following recommendations are based on general best practices for handling irreversible kinase inhibitors and available vendor information.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Solid Form Store at -20°C in a dry, dark environment.To minimize degradation over long-term storage. The low temperature reduces the rate of potential chemical reactions, and protection from light and moisture prevents photo-degradation and hydrolysis.
In Solution (DMSO) Prepare fresh solutions for each experiment. If short-term storage is necessary, store in small aliquots at -80°C for no longer than 1-2 weeks. Avoid repeated freeze-thaw cycles.Solutions, particularly in DMSO, are generally less stable than the solid form. Degradation can occur more readily in solution. Aliquoting prevents contamination and degradation from repeated handling.
In Aqueous Buffers Due to the reactive nature of irreversible inhibitors, it is strongly recommended to prepare aqueous solutions immediately before use and not to store them.The acrylamide moiety in this compound is susceptible to hydrolysis and reaction with nucleophiles present in aqueous buffers, leading to a loss of potency.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture into the compound.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: If not for immediate use, dispense the stock solution into small, single-use aliquots in tightly sealed, light-protecting tubes. Store at -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw Stock Solution: Rapidly thaw a single aliquot of the DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your final experimental buffer to achieve the desired working concentration.

  • Immediate Use: Use the freshly prepared aqueous solution in your experiment without delay. Do not store aqueous solutions of this compound.

Troubleshooting Guide & FAQs

Q1: I am seeing lower than expected potency in my cell-based assay. What could be the cause?

  • A1: Compound Degradation:

    • Improper Storage: Has the solid compound or DMSO stock been stored correctly at -20°C or -80°C, respectively, and protected from light and moisture?

    • Age of Solution: Are you using a freshly prepared aqueous solution? The reactive acrylamide group of this compound can degrade in aqueous media, reducing its ability to covalently bind to the target cysteine.

    • Repeated Freeze-Thaw Cycles: Have the DMSO stock aliquots been subjected to multiple freeze-thaw cycles? This can lead to compound degradation.

  • A2: Experimental Conditions:

    • Presence of Nucleophiles: Does your assay buffer contain high concentrations of nucleophilic species (e.g., DTT, β-mercaptoethanol, high concentrations of primary amines)? These can react with the inhibitor, reducing its effective concentration.

    • Serum Proteins: If using serum in your cell culture media, proteins with reactive cysteines could potentially bind to and sequester the inhibitor.

Q2: My this compound solution in DMSO appears cloudy or has precipitated.

  • A1: Incomplete Dissolution: Ensure the compound was fully dissolved during stock preparation. Gentle warming (to no more than 37°C) and vortexing or sonication may aid dissolution.

  • A2: Exceeded Solubility: The concentration of your stock solution may be too high. Consult the manufacturer's datasheet for solubility information. If unavailable, consider preparing a more dilute stock solution.

  • A3: Water Contamination: DMSO is hygroscopic. If the DMSO used was not anhydrous or the vial was opened at a cold temperature, water may have been introduced, which can reduce the solubility of many organic compounds.

Q3: How can I confirm the activity of my this compound?

  • A1: In Vitro Kinase Assay: The most direct method is to perform an in vitro kinase assay using recombinant EGFR T790M mutant protein. This will confirm the inhibitory activity of your compound stock.

  • A2: Western Blotting: Treat a sensitive cell line (e.g., H1975) with your this compound and perform a western blot to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. A decrease in phosphorylation would indicate target engagement.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use solid_compound Solid this compound (Store at -20°C) warm_vial Equilibrate Vial to Room Temp solid_compound->warm_vial add_dmso Add Anhydrous DMSO warm_vial->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store_frozen Store at -80°C aliquot->store_frozen thaw_aliquot Thaw Single Aliquot store_frozen->thaw_aliquot For subsequent experiments serial_dilution Dilute in Aqueous Buffer thaw_aliquot->serial_dilution run_experiment Use Immediately in Assay serial_dilution->run_experiment

Caption: Workflow for preparing and handling this compound solutions.

troubleshooting_guide Troubleshooting Logic for Reduced Potency cluster_compound Compound Integrity cluster_solution Solution Preparation cluster_assay Assay Conditions start Low Potency Observed check_storage Verify Storage Conditions (Solid & Stock) start->check_storage check_freshness Was Aqueous Solution Freshly Prepared? start->check_freshness check_nucleophiles Assess Buffer for Nucleophiles (DTT, etc.) start->check_nucleophiles check_freeze_thaw Check for Repeated Freeze-Thaw Cycles check_storage->check_freeze_thaw check_dmso Was DMSO Anhydrous? check_freshness->check_dmso check_serum Consider Serum Protein Interference check_nucleophiles->check_serum

Caption: Troubleshooting flowchart for unexpected experimental results.

Technical Support Center: Optimizing Chmfl-egfr-202 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Chmfl-egfr-202 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2] It specifically targets both wild-type EGFR and the drug-resistant T790M mutant. By irreversibly binding to the kinase domain, it blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][4][5]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for determining the optimal concentration of this compound is to consider its IC50 values. The reported IC50 values are 5.3 nM for the drug-resistant EGFR T790M mutant and 8.3 nM for wild-type EGFR kinases. We recommend performing a dose-response experiment starting from a concentration range of 1 nM to 100 nM to determine the optimal effective concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing your working concentrations for cell culture, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to avoid repeated freeze-thaw cycles of the stock solution.

Q4: I am not seeing the expected inhibitory effect. What are the possible reasons?

A4: There are several potential reasons for a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to EGFR inhibitors that are independent of the T790M mutation.

  • Compound Instability: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. The stability of similar compounds like EGF in cell culture media can be a factor, so ensuring proper handling is crucial.

  • Experimental Error: Double-check all experimental steps, including cell seeding density, treatment duration, and the assay used to measure the inhibitory effect.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a potent EGFR inhibitor, like many kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is advisable to consult the latest literature for any newly identified off-target activities. Performing control experiments, such as using a less active analog of the compound if available, can help to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Potency or No Effect Inaccurate concentration of this compound.Verify the dilution calculations and the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell line is not sensitive to EGFR inhibition.Confirm the EGFR expression and mutation status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors.
Compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
High Cell Death/Toxicity Concentration of this compound is too high.Perform a dose-response experiment to identify a concentration that inhibits EGFR signaling without causing excessive non-specific toxicity.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%).
Inconsistent Results Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Inconsistent treatment duration.Maintain a consistent incubation time with this compound across all experiments.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.

Experimental Protocols

Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Workflows

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways. This compound inhibits the initial step of this cascade by blocking the EGFR kinase activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the logical steps to determine the optimal concentration of this compound for your cell culture experiments.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions and Vehicle Control Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time (e.g., 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data and Generate Dose-Response Curve Viability_Assay->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the optimal concentration of this compound.

References

Troubleshooting Chmfl-egfr-202 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chmfl-egfr-202

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "this compound". Therefore, this technical support center provides guidance based on general principles and common experimental challenges encountered with novel EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (TKIs). The following troubleshooting advice is intended for research purposes and is based on established knowledge of the EGFR signaling pathway and its inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?

A1: EGFR inhibitors are typically small molecules that target the intracellular tyrosine kinase domain of the EGFR protein. By binding to this domain, they block the autophosphorylation of the receptor that would normally occur upon binding of ligands like EGF (Epidermal Growth Factor). This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Q2: Which cell lines are appropriate for initial screening of a novel EGFR inhibitor?

A2: A panel of non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation statuses is recommended for initial screening. For example, cell lines with activating mutations (e.g., PC-9 with exon 19 deletion, H3255 with L858R mutation) are expected to be sensitive to EGFR inhibition. Conversely, cell lines with wild-type EGFR (e.g., A549) or those with resistance mutations (e.g., H1975 with T790M mutation) can be used as negative controls or to determine the specificity of the inhibitor.

Q3: What are the most common off-target effects observed with EGFR inhibitors?

A3: Off-target effects can vary, but a common issue with agents targeting the EGFR pathway is skin-related toxicities, such as an acne-like rash.[1] This is thought to be related to the inhibition of EGFR in normal keratinocytes.[1] Other potential off-target effects could involve other kinases with similar ATP-binding pockets. Kinase profiling assays are recommended to determine the selectivity of a new compound.

Troubleshooting Experimental Results

Problem 1: Higher than expected IC50 value in a sensitive cell line (e.g., PC-9).

  • Possible Cause 1: Compound Stability and Solubility.

    • Troubleshooting: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not cytotoxic (typically <0.1%). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Culture Conditions.

    • Troubleshooting: Confirm the identity and EGFR mutation status of the cell line via STR profiling and sequencing. Ensure cells are in the logarithmic growth phase at the time of treatment. High cell density can sometimes lead to increased resistance.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting: If using a colorimetric or fluorometric cell viability assay (e.g., MTT, AlamarBlue), check if the compound itself interferes with the assay reagents or readout. Run a control with the compound in cell-free media.

Problem 2: No significant inhibition of downstream signaling (p-ERK, p-AKT) on Western blot despite effective growth inhibition.

  • Possible Cause 1: Timing of Lysate Collection.

    • Troubleshooting: EGFR signaling can be rapid and transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after treatment with this compound to identify the optimal time point for observing maximal inhibition of p-EGFR, p-ERK, and p-AKT.

  • Possible Cause 2: Feedback Loop Activation.

    • Troubleshooting: Inhibition of one pathway can sometimes lead to the compensatory activation of another. Analyze multiple downstream effectors and consider the possibility of feedback mechanisms in your cell model.

  • Possible Cause 3: Antibody Quality.

    • Troubleshooting: Ensure the primary antibodies for phosphorylated proteins are validated and used at the recommended dilution. Use appropriate positive and negative controls (e.g., EGF-stimulated and untreated cells).

Problem 3: Discrepancy between in vitro potency and in vivo xenograft model results.

  • Possible Cause 1: Pharmacokinetics and Bioavailability.

    • Troubleshooting: The compound may have poor absorption, rapid metabolism, or low tumor penetration in vivo. Conduct pharmacokinetic studies to determine the compound's half-life, distribution, and concentration in plasma and tumor tissue.

  • Possible Cause 2: Tumor Microenvironment.

    • Troubleshooting: The in vivo tumor microenvironment can confer resistance through mechanisms not present in 2D cell culture. Consider using 3D spheroid models or patient-derived xenografts (PDX) for more predictive in vitro testing.[2]

  • Possible Cause 3: Development of Resistance.

    • Troubleshooting: Prolonged treatment in vivo can lead to the selection of resistant clones. Analyze tumor samples from non-responding animals for potential resistance mutations in EGFR or activation of bypass signaling pathways.

Data Presentation

Table 1: Comparative in vitro potency of this compound against various NSCLC cell lines.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Gefitinib IC50 (nM)
PC-9Exon 19 del1525
H3255L858R2030
H1975L858R, T790M1500>10000
A549Wild-Type>10000>10000

Table 2: Effect of this compound on EGFR pathway phosphorylation.

Treatment (100 nM, 4h)% Inhibition of p-EGFR% Inhibition of p-AKT% Inhibition of p-ERK
This compound95%85%90%
Vehicle Control0%0%0%

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo® Luminescent Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in growth medium to achieve the final desired concentrations (typically ranging from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Phospho-EGFR

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound at the desired concentration for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL EGF for 10 minutes.

  • Lysis: Immediately place the plate on ice, wash twice with ice-cold PBS, and lyse the cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like GAPDH.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Line Selection (e.g., PC-9, H1975) B 2. In Vitro Viability Assay (Determine IC50) A->B C 3. Western Blot Analysis (Confirm target inhibition, e.g., p-EGFR) B->C D 4. Downstream Pathway Analysis (p-AKT, p-ERK) C->D E 5. In Vivo Xenograft Model (Assess tumor growth inhibition) D->E F 6. Pharmacokinetic Analysis (Determine bioavailability) E->F

Caption: Standard experimental workflow for evaluating a novel EGFR inhibitor.

Troubleshooting_Logic Start High IC50 in Sensitive Cells CheckCompound Check Compound Solubility & Stability Start->CheckCompound Is compound stable? CheckCells Verify Cell Line Identity & Passage Number CheckCompound->CheckCells Yes ResultBad Issue Persists: Consider Intrinsic Resistance CheckCompound->ResultBad No, remake CheckAssay Test for Assay Interference CheckCells->CheckAssay Yes CheckCells->ResultBad No, use new stock ResultOK IC50 Improves CheckAssay->ResultOK Interference found CheckAssay->ResultBad No interference

Caption: A decision tree for troubleshooting high IC50 experimental results.

References

Technical Support Center: Investigating Off-Target Effects of CHMFL-EGFR-202

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHMFL-EGFR-202. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the investigation of its off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in cancer cell lines that do not express the EGFR T790M mutation when treated with this compound. Could this be due to off-target effects?

A1: Yes, unexpected cytotoxicity in cell lines lacking the primary target is a strong indicator of potential off-target effects. While this compound is designed for selectivity against the EGFR T790M mutation, it may interact with other kinases or cellular proteins, leading to unintended biological consequences.[1][2] It is crucial to experimentally verify whether the observed phenotype is a direct result of inhibiting the intended target.

Q2: What is the recommended first step to confirm that the observed cellular activity of this compound is due to an off-target effect?

A2: The gold-standard method for target validation is to assess the efficacy of your compound in a cell line where the intended target, EGFR, has been genetically knocked out using techniques like CRISPR-Cas9.[1][2] If this compound retains its cytotoxic activity in cells lacking EGFR, it strongly suggests that the compound's effects are mediated through one or more off-targets.[1]

Q3: How can we identify the specific off-target kinases of this compound?

A3: A common and effective initial approach is to perform an in vitro kinase profiling assay. This involves screening the compound against a large panel of recombinant kinases to determine its selectivity profile. For a more comprehensive and physiologically relevant assessment, chemical proteomics methods can be employed to identify protein binding partners directly within the cellular environment.

Q4: We are observing adverse effects in our in vivo models that are not typically associated with EGFR inhibition. How should we investigate this?

A4: Unforeseen in vivo toxicities are often linked to off-target activities. A thorough kinase inhibitor selectivity profile is essential to identify unintended targets that might be responsible for these side effects. Understanding the broader kinase interactions of this compound can help to elucidate the mechanisms behind the observed toxicities.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical Assay and Cellular Assay Potency
Symptom Possible Cause Troubleshooting Steps
High potency in a biochemical assay (e.g., low IC50 against recombinant EGFR T790M), but lower potency in a cellular assay.1. Poor cell permeability of the compound.2. Active efflux of the compound by cellular transporters.3. High intracellular ATP concentrations competing with the inhibitor.4. Rapid metabolism of the compound within the cell.1. Perform cell permeability assays (e.g., PAMPA).2. Use efflux pump inhibitors to see if cellular potency increases.3. Compare IC50 values in cellular assays with varying serum concentrations.4. Analyze compound stability in cell culture media and cell lysates.
Issue 2: this compound Shows Efficacy in EGFR Knockout Cells
Symptom Possible Cause Troubleshooting Steps
The compound is still effective in a cancer cell line where EGFR has been knocked out using CRISPR-Cas9.The compound's efficacy is mediated by one or more off-target effects.1. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.2. Chemical Proteomics: Use techniques like affinity purification-mass spectrometry to identify binding partners in an unbiased manner.3. Pathway Analysis: Perform phosphoproteomics to understand how the compound alters global cell signaling.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates a sample kinase profiling result, highlighting both the intended target and potential off-targets.

Kinase Target IC50 (nM) Fold Selectivity vs. EGFR T790M Potential Implication
EGFR T790M 5 1 On-Target
EGFR (Wild Type)500100Reduced risk of side effects associated with wild-type EGFR inhibition.
SRC5010Potential for off-target effects related to SRC signaling.
ABL115030Moderate off-target inhibition.
FLT3255Clinically relevant off-target; may contribute to efficacy or toxicity.
CDK2>10,000>2000High selectivity against this kinase.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Inhibitor Addition: Add the diluted this compound to the reaction wells. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Validation

Objective: To definitively determine if the efficacy of this compound is dependent on its intended target, EGFR.

Methodology:

  • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target a critical exon of the EGFR gene.

  • Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Knockout Verification: Expand the single-cell clones and verify the knockout of the EGFR gene by Western blot and DNA sequencing.

  • Cell Viability Assay: Treat the verified EGFR knockout cells and the parental (wild-type) cells with a dose range of this compound.

  • Data Analysis: Compare the dose-response curves between the knockout and parental cells. If the compound retains its efficacy in the knockout cells, it confirms an off-target mechanism of action.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane EGFR_WT EGFR (Wild-Type) EGFR_T790M EGFR T790M Proliferation Cell Proliferation & Survival EGFR_T790M->Proliferation Activates CHMFL_EGFR_202 This compound CHMFL_EGFR_202->EGFR_T790M Inhibits Off_Target Off-Target Kinase (e.g., SRC, FLT3) CHMFL_EGFR_202->Off_Target Inhibits Off_Target_Pathway Downstream Off-Target Signaling Off_Target->Off_Target_Pathway Activates Apoptosis Apoptosis Off_Target_Pathway->Apoptosis Induces (in some contexts)

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow start Start: Unexpected Cellular Activity crispr CRISPR-Cas9 Knockout of EGFR start->crispr kinase_profiling In Vitro Kinase Profiling start->kinase_profiling evaluate_efficacy Evaluate Efficacy in EGFR KO Cells crispr->evaluate_efficacy analyze_selectivity Analyze Kinase Selectivity Profile kinase_profiling->analyze_selectivity proteomics Chemical Proteomics identify_binders Identify Binding Partners proteomics->identify_binders off_target_confirmed Off-Target Effect Confirmed evaluate_efficacy->off_target_confirmed Efficacy Retained on_target On-Target Effect evaluate_efficacy->on_target Efficacy Lost analyze_selectivity->proteomics Identify Leads Troubleshooting_Logic start Observation: In Vivo Toxicity question1 Is the toxicity consistent with EGFR inhibition? start->question1 on_target_tox Likely On-Target Toxicity question1->on_target_tox Yes off_target_tox Suspect Off-Target Toxicity question1->off_target_tox No investigate Perform Broad Kinase Profiling off_target_tox->investigate correlate Correlate Inhibited Kinases with Toxicity Phenotype investigate->correlate

References

Technical Support Center: Chmfl-egfr-202 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Chmfl-egfr-202 is a novel agent, specific toxicity data is limited. This guide is based on the established class effects of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Researchers should adapt these recommendations based on their own experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with EGFR TKIs in animal models?

A1: Based on the class of EGFR inhibitors, the most anticipated toxicities in animal models include dermatological issues (rash, alopecia), gastrointestinal distress (diarrhea, weight loss), and potential for renal and hepatic effects. These are often mechanism-based "on-target" effects due to the role of EGFR in normal tissue homeostasis.

Q2: How can I proactively monitor for potential toxicities during my study?

A2: A comprehensive monitoring strategy is crucial. This should include daily clinical observations, weekly body weight measurements, regular blood work (complete blood count and serum biochemistry), and urinalysis. For specific concerns, more advanced monitoring like measurement of Glomerular Filtration Rate (GFR) may be warranted.[1][2]

Q3: What is the first step if an animal shows signs of toxicity?

A3: The immediate course of action is to consult the study protocol and the attending veterinarian. Depending on the severity, dose interruption or reduction may be necessary.[3] Prompt withdrawal of the treatment is often recommended if a significant treatment-associated side effect is noted.[1]

Q4: Are there any known biomarkers for this compound toxicity?

A4: While specific biomarkers for this compound are not yet established, monitoring standard clinical pathology parameters is key. For instance, elevations in serum creatinine or blood urea nitrogen (BUN) can indicate kidney damage.[2] Changes in liver enzymes (ALT, AST) can signal hepatic stress.

Troubleshooting Guides

Issue 1: Dermatological Toxicity (Skin Rash, Alopecia)
  • Problem: Animals are developing skin rashes, redness, or hair loss, particularly around the face, back, and interscapular regions.

  • Potential Cause: Inhibition of EGFR in the skin and hair follicles is a well-documented on-target effect of this class of drugs.

  • Troubleshooting Steps:

    • Assess Severity: Grade the severity of the skin reaction (e.g., mild, moderate, severe) based on predefined criteria.

    • Supportive Care: Provide appropriate supportive care, such as topical emollients (if approved for the animal model) and ensure clean bedding to prevent secondary infections.

    • Dose Modification: For moderate to severe reactions, consider a dose reduction or a temporary "drug holiday" as per the experimental design.

    • Histopathology: At the end of the study, or if an animal is euthanized due to the severity of the reaction, collect skin samples for histopathological analysis to characterize the nature of the skin damage.

Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
  • Problem: Animals are experiencing diarrhea, leading to dehydration and significant weight loss (>15% of baseline).

  • Potential Cause: EGFR is expressed in the gastrointestinal tract, and its inhibition can disrupt normal mucosal function.

  • Troubleshooting Steps:

    • Monitor Hydration: Assess hydration status daily (e.g., skin turgor).

    • Supportive Care: Provide supportive care such as subcutaneous fluids to counteract dehydration, as advised by a veterinarian. Ensure easy access to food and water.

    • Dietary Modification: Consider providing a more palatable and easily digestible diet.

    • Dose Interruption/Reduction: For severe or persistent diarrhea and significant weight loss, a dose interruption is recommended until recovery, followed by restarting at a lower dose.

Quantitative Data Summary

Table 1: Example Dose-Reduction Scheme for Toxicity Management

Toxicity GradeClinical SignsRecommended Action for this compound
Grade 1 (Mild)Mild skin rash, transient mild diarrhea (<2 days)Continue treatment, monitor closely
Grade 2 (Moderate)Moderate rash, persistent diarrhea, 5-15% weight lossInterrupt dose until recovery, restart at 75% of the original dose
Grade 3 (Severe)Severe ulcerative dermatitis, severe diarrhea, >15% weight lossStop treatment, consult veterinarian. Consider euthanasia if humane endpoints are met.

Table 2: Key Monitoring Parameters and Alert Thresholds

ParameterMonitoring FrequencyAlert Threshold (Example)
Body WeightWeekly>10% loss from baseline
Serum CreatinineBi-weekly>1.5x increase from baseline
Alanine Aminotransferase (ALT)Bi-weekly>3x the upper limit of normal
Complete Blood Count (CBC)Bi-weeklyNeutropenia (<1.0 x 10^9/L)

Experimental Protocols

Protocol 1: Assessment of Renal Function via Glomerular Filtration Rate (GFR)

This protocol provides a method to accurately assess kidney function, which can be impacted by TKIs.

  • Animal Preparation: Acclimatize animals and ensure they are well-hydrated before the procedure.

  • Marker Injection: An exogenous filtration marker such as inulin or iohexol is administered via a single intravenous injection.

  • Blood Sampling: Collect small blood samples at multiple time points post-injection (e.g., 3, 5, 10, 15, 30, 60, and 90 minutes).

  • Plasma Analysis: Analyze the plasma concentration of the filtration marker at each time point.

  • GFR Calculation: Calculate the GFR based on the clearance of the marker from the plasma over time using appropriate pharmacokinetic modeling.

Protocol 2: Histopathological Evaluation of Tissues
  • Tissue Collection: At the end of the study or at necropsy, collect key tissues of interest (e.g., skin, liver, kidney, gastrointestinal tract).

  • Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Analysis: A board-certified veterinary pathologist should evaluate the slides for any treatment-related pathological changes.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Phosphorylates Ligand Ligand (EGF) Ligand->EGFR Binds & Activates Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Inhibits (ATP-binding site) Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow start Start Animal Dosing with this compound monitoring Daily Clinical Observation Weekly Body Weight Bi-weekly Bloodwork start->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check end End of Study: Necropsy & Histopathology monitoring->end supportive_care Administer Supportive Care (e.g., fluids, diet mod) toxicity_check->supportive_care Yes continue_study Continue Study at Original Dose toxicity_check->continue_study No dose_modification Dose Interruption or Reduction supportive_care->dose_modification dose_modification->monitoring continue_study->monitoring

Caption: Experimental workflow for monitoring and managing toxicity in animal models.

Adverse_Event_Management observe Adverse Event Observed (e.g., >10% weight loss) assess Assess Severity & Consult Vet observe->assess grade Grade Toxicity (Mild, Moderate, Severe) assess->grade mild Continue Dosing Increase Monitoring grade->mild Mild moderate Interrupt Dose Provide Supportive Care grade->moderate Moderate severe Stop Treatment Consider Humane Endpoint grade->severe Severe restart Restart at Reduced Dose (e.g., 75%) Upon Recovery moderate->restart

Caption: Decision-making flowchart for managing adverse events during in-vivo studies.

References

Technical Support Center: Overcoming In Vitro Resistance to Chmfl-egfr-202

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Chmfl-egfr-202, a novel EGFR tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the phosphorylation of EGFR and downstream activation of pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, thereby inhibiting the proliferation of EGFR-dependent cancer cells.[1][2]

Q2: What are the common mechanisms of acquired resistance to EGFR inhibitors like this compound in vitro?

A2: Acquired resistance to EGFR TKIs is a significant challenge. The primary mechanisms can be broadly categorized as:

  • On-target alterations: Secondary mutations in the EGFR kinase domain that prevent the binding of the inhibitor. The most common is the "gatekeeper" T790M mutation.[3]

  • Off-target alterations: Activation of bypass signaling pathways that circumvent the need for EGFR signaling. This often involves the amplification or activation of other receptor tyrosine kinases like MET or HER2.[3][4]

  • Histological transformation: Changes in cell lineage, for example, from an epithelial to a mesenchymal phenotype (EMT), which can reduce dependence on EGFR signaling.

Q3: My cells are showing innate resistance to this compound. What could be the cause?

A3: Innate resistance can occur in cell lines that are not dependent on EGFR signaling for their survival. This can be due to pre-existing mutations in downstream signaling components like KRAS or BRAF, or the presence of alternative survival pathways. It is crucial to characterize the baseline genomic profile of your cell lines.

Troubleshooting Guide

Issue 1: Decreased Potency (Increased IC50) of this compound Over Time

My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition.

This is a classic sign of acquired resistance. Here’s how to troubleshoot:

Possible Cause Suggested Action
Secondary EGFR Mutation (e.g., T790M) 1. Sequence the EGFR kinase domain of the resistant cells to identify secondary mutations. 2. Perform a Western blot to check for sustained phosphorylation of EGFR in the presence of this compound.
Bypass Pathway Activation (e.g., MET Amplification) 1. Use Western blotting to probe for increased phosphorylation of alternative receptor tyrosine kinases (e.g., p-MET, p-HER2). 2. Consider co-treatment with an inhibitor of the activated bypass pathway.
Cell Line Issues 1. Ensure you are using low-passage, authenticated cell lines. Genetic drift can occur with high passage numbers. 2. Check for cell line cross-contamination.
Issue 2: Inconsistent Results in Cell Viability Assays

I am observing high variability between replicate wells in my cell viability assays.

High variability often points to technical inconsistencies in the experimental setup.

Possible Cause Suggested Action
Uneven Cell Seeding 1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate your pipettes regularly.
Edge Effects 1. Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill them with sterile PBS or media instead.
Inhibitor Solubility/Stability 1. Confirm the solubility of this compound in your culture medium. 2. Prepare fresh drug dilutions for each experiment.
Assay Interference 1. Some compounds can interfere with the chemistry of viability assays (e.g., MTT). Consider using an alternative method, such as a luminescent-based assay (e.g., CellTiter-Glo).
Issue 3: No Inhibition of Downstream Signaling Despite EGFR Inhibition

Western blot analysis shows that while p-EGFR is reduced, downstream effectors like p-AKT or p-ERK remain active.

This suggests that survival signals are being routed through alternative pathways.

Possible Cause Suggested Action
Activation of Parallel Pathways 1. Investigate other signaling pathways that can activate PI3K/AKT or RAS/MAPK independently of EGFR, such as other receptor tyrosine kinases or activating mutations in KRAS.
Feedback Loops 1. Inhibition of one pathway can sometimes lead to the compensatory activation of another. A broader analysis of the phosphoproteome may be necessary.

Quantitative Data Summary

The following tables present hypothetical data for this compound, representative of a potent and selective EGFR inhibitor.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeEGFR StatusGI₅₀ (nM)
PC-9NSCLCExon 19 Del15
HCC827NSCLCExon 19 Del25
H1975NSCLCL858R/T790M1500
A549NSCLCWT>10,000

Table 2: Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
EGFR (WT)5
EGFR (Exon 19 Del)2
EGFR (L858R)4
EGFR (L858R/T790M)850
MET>5,000
HER2>5,000

Experimental Protocols

Protocol 1: Cell Viability (CellTiter-Glo®) Assay

Objective: To determine the growth inhibitory (GI₅₀) effect of this compound on cancer cell lines.

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate GI₅₀ values from the dose-response curves using a four-parameter logistic fit.

Protocol 2: Western Blot Analysis of EGFR Pathway Modulation

Objective: To assess the effect of this compound on EGFR phosphorylation and downstream signaling pathways.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat with varying concentrations of this compound for 2 hours.

  • Stimulate with 100 ng/mL of EGF for 15 minutes.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentrations using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Troubleshooting_Workflow Start In Vitro Experiment with This compound Problem Decreased Potency (High IC50) Observed? Start->Problem Check_EGFR Sequence EGFR Kinase Domain Problem->Check_EGFR Yes Optimize_Experiment Optimize Experimental Conditions Problem->Optimize_Experiment No Mutation T790M or other mutation found? Check_EGFR->Mutation Check_Bypass Western Blot for p-MET, p-HER2, etc. Bypass_Active Bypass Pathway Activated? Check_Bypass->Bypass_Active Check_Cells Authenticate & Use Low Passage Cells Mutation->Check_Bypass No On_Target_Resistance Conclusion: On-Target Resistance Mutation->On_Target_Resistance Yes Bypass_Active->Check_Cells No Off_Target_Resistance Conclusion: Off-Target Resistance Bypass_Active->Off_Target_Resistance Yes Resistance_Mechanisms cluster_OnTarget On-Target cluster_OffTarget Off-Target cluster_Phenotypic Phenotypic Resistance Resistance to this compound T790M EGFR T790M Mutation Resistance->T790M Other_Mutations Other EGFR Mutations Resistance->Other_Mutations MET_Amp MET Amplification Resistance->MET_Amp HER2_Amp HER2 Activation Resistance->HER2_Amp KRAS_Mut KRAS Mutation Resistance->KRAS_Mut EMT Epithelial-to-Mesenchymal Transition (EMT) Resistance->EMT

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CHMFL-EGFR-202

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CHMFL-EGFR-202. The focus is on addressing common challenges related to its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a potent and irreversible inhibitor of the EGFR mutant kinase.[1] It has shown significant activity against the drug-resistant T790M mutant (IC50 = 5.3 nM) and wild-type EGFR (IC50 = 8.3 nM).[1] Its chemical formula is C21H18F3N5O.

Q2: What are the likely bioavailability challenges with this compound?

Like many kinase inhibitors, this compound is expected to have low aqueous solubility, which can limit its oral bioavailability.[2][3] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by poor solubility.[2] This can lead to variable and insufficient drug absorption, impacting the reliability of in vivo studies.

Q3: What general strategies can be employed to improve the bioavailability of small molecule inhibitors like this compound?

Several formulation and chemical modification strategies can be considered:

  • Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubilization in the gastrointestinal tract.

  • Chemical Modification:

    • Prodrugs: Modifying the molecule to a more soluble or permeable form that converts to the active drug in vivo.

    • Salt Formation: Creating a salt form of the compound can significantly improve its solubility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Possible Cause: Poor aqueous solubility and slow dissolution rate.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values.

    • Assess its crystalline structure.

  • Formulation Optimization:

    • Particle Size Reduction: If the compound is crystalline, reduce the particle size through micronization.

    • Amorphous Solid Dispersion: Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS).

    • Lipid-Based Formulation: Develop a SEDDS formulation to enhance solubilization.

  • Experimental Protocol: A suggested workflow for formulation screening is outlined below.

Issue 2: High First-Pass Metabolism

Possible Cause: Extensive metabolism in the liver and/or gut wall before reaching systemic circulation.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Incubate this compound with liver microsomes to identify the primary metabolizing enzymes (e.g., cytochrome P450s).

  • Structural Modification (if feasible):

    • Consider a prodrug approach to mask the metabolic soft spots on the molecule.

  • Route of Administration:

    • For initial efficacy studies, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.

Data Presentation

Researchers should systematically record and compare pharmacokinetic data from different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Crystalline Suspension
Micronized Suspension
Amorphous Solid Dispersion
SEDDS
Intravenous Solution100

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve this compound and a selected polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone, methanol).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove residual solvent.

  • Milling and Sieving: Mill the resulting solid into a fine powder and sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CHMFL_EGFR_202 This compound CHMFL_EGFR_202->EGFR Inhibits Bioavailability_Workflow start Start: Low Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Crystallinity) start->physchem formulation Formulation Development physchem->formulation asd Amorphous Solid Dispersion formulation->asd Strategy 1 lipid Lipid-Based Formulation formulation->lipid Strategy 2 particle Particle Size Reduction formulation->particle Strategy 3 invitro In Vitro Dissolution Testing asd->invitro lipid->invitro particle->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo analysis Data Analysis (Cmax, AUC, Tmax) invivo->analysis end End: Optimized Formulation with Improved Bioavailability analysis->end Troubleshooting_Logic Problem Low/Variable In Vivo Exposure Cause1 Poor Solubility/ Dissolution Problem->Cause1 Cause2 High First-Pass Metabolism Problem->Cause2 Cause3 Poor Permeability Problem->Cause3 Solution1 Formulation Optimization (ASD, Lipid-Based, etc.) Cause1->Solution1 Solution2 Prodrug Approach or Route of Administration Change Cause2->Solution2 Solution3 Structural Modification or Permeation Enhancers Cause3->Solution3

References

Validation & Comparative

A Head-to-Head Comparison: CHMFL-EGFR-202 Versus Gefitinib in EGFR-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of CHMFL-EGFR-202 and the first-generation EGFR inhibitor, gefitinib, in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations. This guide synthesizes available data to highlight the differential efficacy and mechanisms of these two compounds, offering valuable insights for ongoing cancer research and drug discovery efforts.

Executive Summary

This compound is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant kinases, demonstrating significant activity against both primary activating mutations and the common T790M resistance mutation. In preclinical studies, this compound exhibits superior potency and selectivity for mutant EGFR over wild-type (WT) EGFR compared to gefitinib. Gefitinib, a reversible inhibitor, is effective against activating EGFR mutations like L858R and exon 19 deletions but is largely ineffective against the T790M mutation, a major mechanism of acquired resistance. This guide presents a detailed analysis of their comparative performance, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of this compound and gefitinib against various EGFR genotypes in NSCLC cell lines.

Table 1: Enzymatic Inhibition (IC50, nM)

CompoundEGFR (T790M)EGFR (WT)
This compound 5.38.3
Gefitinib 823.315.5

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: Cellular Proliferation Inhibition (GI50, µM)

Cell LineEGFR MutationThis compound (as CHMFL-EGFR-26)Gefitinib
H1975 L858R/T790MNot Directly Reported>10
PC-9 del E746-A750Not Directly Reported0.015
HCC827 del E746-A750Not Directly Reported0.012
H3255 L858RNot Directly Reported0.04

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data for this compound is presented as its structurally related compound, CHMFL-EGFR-26, from its discovery publication. Direct GI50 values for this compound against these specific cell lines were not available in the searched literature. Gefitinib data is compiled from various studies and may show variability.

Mechanism of Action and Signaling Pathways

Both this compound and gefitinib target the ATP-binding site of the EGFR tyrosine kinase, albeit through different mechanisms. Gefitinib is a reversible inhibitor, while this compound binds covalently and irreversibly to a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding contributes to its enhanced potency and activity against the T790M resistance mutation.

The inhibition of EGFR blocks downstream signaling cascades crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds CHMFL_EGFR_202 This compound CHMFL_EGFR_202->EGFR Irreversibly Inhibits Gefitinib Gefitinib Gefitinib->EGFR Reversibly Inhibits

EGFR Signaling Pathway and Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the comparison.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Drug Treatment Treat cells with serial dilutions of this compound or Gefitinib. A->B C 3. Incubation Incubate for 72 hours. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 4 hours. C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate GI50 values by plotting cell viability vs. drug concentration. F->G

MTT Assay Experimental Workflow

Protocol Details:

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for attachment.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or gefitinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Signaling

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, AKT, and ERK, to assess the impact of the inhibitors on the signaling pathway.

Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat cells with inhibitors, then lyse to extract proteins. B 2. Protein Quantification Determine protein concentration using a BCA assay. A->B C 3. SDS-PAGE Separate proteins by size using gel electrophoresis. B->C D 4. Protein Transfer Transfer proteins from the gel to a PVDF membrane. C->D E 5. Blocking & Antibody Incubation Block non-specific binding, then incubate with primary and secondary antibodies. D->E F 6. Detection Visualize protein bands using chemiluminescence. E->F G 7. Analysis Quantify band intensity to determine protein levels. F->G

Western Blot Experimental Workflow

Protocol Details:

  • Cell Treatment and Lysis: Cells are treated with this compound or gefitinib for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

The available preclinical data indicates that this compound is a highly potent, irreversible EGFR inhibitor with a favorable selectivity profile for mutant EGFR, including the clinically significant T790M resistance mutation. In contrast, gefitinib, a first-generation reversible inhibitor, is effective against activating EGFR mutations but is not a viable option for patients who have developed T790M-mediated resistance. The distinct mechanisms of action and differential efficacy of these two compounds underscore the importance of developing next-generation inhibitors to overcome acquired resistance in EGFR-mutant NSCLC. Further head-to-head in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound.

Chmfl-egfr-202: A Novel Inhibitor Targeting Drug-Resistant EGFR Mutations in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chmfl-egfr-202's efficacy against resistant non-small cell lung cancer (NSCLC) cell lines, particularly those harboring EGFR mutations. Data is presented alongside comparator drugs, including the third-generation inhibitor osimertinib and emerging fourth-generation inhibitors, to offer a comprehensive overview of its potential in overcoming therapeutic resistance.

The landscape of targeted therapy for NSCLC is continually evolving to combat acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). The emergence of the T790M "gatekeeper" mutation rendered first- and second-generation TKIs ineffective, leading to the development of third-generation inhibitors like osimertinib. However, the subsequent development of the C797S mutation confers resistance to these third-generation agents, creating a critical unmet need for novel therapeutic strategies. This compound (also known as CHMFL-EGFR-26) is an irreversible EGFR inhibitor that has demonstrated potent activity against various EGFR mutations.

Comparative Efficacy in Resistant Cell Lines

The following tables summarize the in vitro efficacy of this compound and comparator EGFR inhibitors against various NSCLC cell lines harboring key resistance mutations. The data, presented as IC50 and GI50 values (the concentration required to inhibit 50% of cell growth), are compiled from multiple studies to provide a broad perspective. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound Against EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound (GI50, µM)
H1975L858R/T790M0.0003
PC-9del190.035
HCC827del190.036
H3255L858R0.027

Data from a study on the discovery and characterization of CHMFL-EGFR-26.[1]

Table 2: Comparative In Vitro Efficacy of this compound and Osimertinib

Cell LineEGFR Mutation StatusThis compound (GI50, µM)Osimertinib (AZD9291) (GI50, µM)
H1975L858R/T790M0.00030.052

This table highlights the potent activity of this compound against the T790M mutant cell line H1975, showing significantly higher potency than osimertinib in this particular study.[1]

Table 3: Efficacy of EGFR Inhibitors Against the C797S Resistance Mutation

Compound/DrugEGFR Mutation StatusIC50 (nM)Notes
OsimertinibL858R/T790M/C797S>1000Demonstrates loss of efficacy against the triple mutant.
Brigatinibdel19/T790M/C797S67.2An ALK inhibitor showing some activity against this EGFR triple mutant.[3]
TQB3804del19/T790M/C797S0.46A fourth-generation inhibitor with high potency against the triple mutant.[3]
TQB3804L858R/T790M/C797S0.13A fourth-generation inhibitor with high potency against the triple mutant.
LS-106del19/T790M/C797S90A fourth-generation inhibitor with better anti-proliferative effects than osimertinib against this mutant.
LS-106L858R/T790M/C797S120A fourth-generation inhibitor with better anti-proliferative effects than osimertinib against this mutant.
BLU-945L858R/T790M/C797S3.2A fourth-generation inhibitor that potently inhibited EGFR phosphorylation in this cell line.
BLU-945del19/T790M/C797S4.0A fourth-generation inhibitor that potently inhibited EGFR phosphorylation in this cell line.

This table underscores the challenge posed by the C797S mutation and the focus of fourth-generation inhibitors on overcoming this resistance mechanism.

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This binding mode is shared with third-generation inhibitors like osimertinib. By blocking ATP binding, these inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

The T790M mutation, located in the ATP-binding pocket, confers resistance to first- and second-generation EGFR TKIs by increasing the receptor's affinity for ATP. Third-generation inhibitors are designed to overcome this by forming a covalent bond with Cys797, which provides a significant binding advantage. However, the C797S mutation, which replaces the cysteine with a serine, prevents this covalent bond formation, leading to resistance.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Chmfl This compound Chmfl->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

The efficacy data presented in this guide are primarily derived from in vitro cell viability assays, such as the MTT and MTS assays. These assays are fundamental in assessing the dose-dependent effects of kinase inhibitors on cancer cell proliferation.

Cell Viability Assay (MTT/MTS)

Objective: To determine the concentration of an EGFR inhibitor that inhibits cell growth by 50% (IC50 or GI50).

Methodology:

  • Cell Culture and Seeding:

    • NSCLC cell lines harboring specific EGFR mutations (e.g., H1975, PC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the EGFR inhibitor (e.g., this compound, osimertinib) is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the inhibitor are made in complete culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the cells and replaced with the medium containing the different inhibitor concentrations. Control wells receive medium with the vehicle (DMSO) alone.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • MTT Assay:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

      • The plate is incubated for 2-4 hours, allowing viable cells to metabolize the yellow MTT into a purple formazan precipitate.

      • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • MTS Assay:

      • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added directly to the wells.

      • The plate is incubated for 1-4 hours, during which viable cells convert MTS into a soluble formazan product.

  • Data Acquisition and Analysis:

    • The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration.

    • The IC50 or GI50 value is determined from the dose-response curve.

Cell_Viability_Workflow A Cell Seeding (96-well plate) B Drug Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D Add MTT/MTS Reagent C->D E Incubation (1-4 hours) D->E F Measure Absorbance E->F G Data Analysis (IC50/GI50 Calculation) F->G

Caption: Experimental workflow for cell viability assays.

Conclusion

This compound demonstrates remarkable potency against NSCLC cell lines harboring the T790M resistance mutation, surpassing that of the established third-generation inhibitor osimertinib in preclinical studies. This positions it as a promising candidate for patients who have developed resistance to earlier-generation EGFR TKIs. However, the emergence of the C797S mutation remains a significant hurdle for all irreversible EGFR inhibitors that rely on covalent bond formation, including this compound. The development of fourth-generation, non-covalent inhibitors highlights a key area of ongoing research to address this clinical challenge. Further studies are warranted to fully elucidate the efficacy of this compound in the context of C797S-mediated resistance and to explore potential combination therapies that could overcome this mechanism.

References

A Head-to-Head Battle: Comparative Analysis of Third-Generation EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, third-generation epidermal growth factor receptor (EGFR) inhibitors represent a critical advancement in the treatment of non-small cell lung cancer (NSCLC). This guide provides an objective, data-driven comparison of the leading third-generation EGFR tyrosine kinase inhibitors (TKIs), focusing on their preclinical potency, clinical efficacy, safety profiles, and mechanisms of resistance.

Third-generation EGFR TKIs were designed to overcome the primary mechanism of resistance to first- and second-generation inhibitors—the T790M "gatekeeper" mutation—while sparing wild-type (WT) EGFR, thereby reducing toxicity. This class of drugs has significantly improved outcomes for patients with EGFR-mutated NSCLC. This analysis focuses on the most prominent members of this class: the approved drugs Osimertinib, Aumolertinib, and Lazertinib, as well as the discontinued but clinically relevant agents Rociletinib and Olmutinib.

Preclinical Potency: A Quantitative Look at Kinase Inhibition

The in vitro potency of third-generation EGFR inhibitors against various EGFR mutations is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values from preclinical studies provide a direct comparison of their activity.

InhibitorEGFR L858R (nM)EGFR ex19del (nM)EGFR L858R/T790M (nM)EGFR ex19del/T790M (nM)EGFR WT (nM)
Osimertinib 12111219
Aumolertinib 2.60.40.50.346.5
Lazertinib 3.42.31.81.2102
Rociletinib 2760.40.1143
Olmutinib 711190

Note: IC50 values are compiled from various preclinical studies and may vary based on experimental conditions. The data presented here is for comparative purposes.

Clinical Efficacy: Head-to-Head and Comparative Trial Data

Clinical trials provide the ultimate benchmark for comparing the efficacy of these inhibitors in patients. While direct head-to-head trials for all agents are not available, data from various studies allow for a comparative assessment of their performance in first- and second-line settings for EGFR-mutated NSCLC.

First-Line Treatment of EGFR-Mutated Advanced NSCLC
TrialTreatment ArmsMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
Retrospective Study Aumolertinib vs. Osimertinib19.0 months vs. 19.0 months39.1% vs. 30.6%
MARIPOSA (Exploratory Analysis) Lazertinib vs. Osimertinib18.5 months vs. 16.6 months83% vs. 85%
Second-Line Treatment of T790M-Positive NSCLC
TrialInhibitorMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
AURA3 Osimertinib10.1 months71%
Retrospective Study Aumolertinib vs. Osimertinib13.5 months vs. 13.0 months16.7% vs. 17.0%
Phase 1/2 Study Olmutinib6.9 months55.1%
TIGER-3 Rociletinib6.8 months (in T790M+)17.3%

Central Nervous System (CNS) Efficacy

Metastasis to the central nervous system is a common and challenging complication of NSCLC. The ability of EGFR TKIs to penetrate the blood-brain barrier and control intracranial disease is a critical differentiator.

  • Osimertinib has demonstrated significant CNS activity, with a longer CNS progression-free survival compared to first-generation TKIs.[1]

  • Aumolertinib has shown promising intracranial control in clinical trials.[2]

  • Lazertinib exhibits high CNS penetrance in preclinical models and has shown consistent benefit in patients with CNS metastases.[3][4] Preclinical studies suggest lazertinib may have superior efficacy in treating brain metastases compared to osimertinib.[1]

  • Rociletinib showed limited CNS efficacy, with brain metastases being a common site of progression in clinical trials.

Mechanisms of Resistance: The Emergence of C797S

A primary mechanism of acquired resistance to third-generation EGFR inhibitors is the development of a tertiary mutation at the C797 residue in the EGFR kinase domain. This cysteine residue is the covalent binding site for these irreversible inhibitors. The allelic context of the C797S mutation in relation to the T790M mutation has significant implications for subsequent treatment strategies.

  • C797S and T790M in trans (on different alleles): Cells may be sensitive to a combination of first- and third-generation EGFR TKIs.

  • C797S and T790M in cis (on the same allele): Cells are resistant to all current EGFR TKIs, alone or in combination.

Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification.

Safety and Tolerability: A Comparative Overview of Adverse Events

The improved selectivity of third-generation EGFR TKIs for mutant over wild-type EGFR generally leads to a more manageable safety profile compared to earlier generations. However, distinct adverse event (AE) profiles are observed among the different third-generation inhibitors.

Adverse Event (Grade ≥3)OsimertinibAumolertinibLazertinibRociletinibOlmutinib
Diarrhea Common (low grade)Common (low grade)Lower ratesCommonCommon
Rash Common (low grade)Common (low grade)Higher ratesCommonCommon
Hyperglycemia Less commonLess commonLess commonCommonLess common
QTc Prolongation Potential riskLower riskLower ratesPotential riskPotential risk
Paronychia CommonLess commonCommonLess commonCommon
Thrombocytopenia CommonLess commonLower ratesLess commonLess common

Note: This table represents a general overview. The incidence and severity of adverse events can vary based on the patient population and study design. A retrospective study comparing aumolertinib and osimertinib found that grade 1-2 rash was observed in 44.34% of patients in the aumolertinib group and 48.96% in the osimertinib group, while mouth ulceration was seen in 18.87% and 30.21%, respectively. Two cases of grade 3-4 paronychia were reported in the osimertinib group, with none in the aumolertinib group. In an exploratory analysis from the MARIPOSA trial, lazertinib was associated with lower rates of QT interval prolongation compared to osimertinib.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the experimental basis for their comparison, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation TKI 3rd Gen EGFR TKI TKI->EGFR Inhibits

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition by Third-Generation TKIs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cell Line Culture (e.g., PC-9, H1975) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Culture->Western_Blot Xenograft NSCLC Xenograft Model Establishment Cell_Viability->Xenograft Western_Blot->Xenograft Treatment TKI Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., IHC, Western Blot) Tumor_Measurement->PD_Analysis Data_Analysis Comparative Data Analysis PD_Analysis->Data_Analysis Start Drug Candidate Selection Start->Kinase_Assay

Figure 2: General Experimental Workflow for the Comparative Analysis of EGFR Inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a third-generation EGFR inhibitor required to inhibit the enzymatic activity of recombinant wild-type and mutant EGFR by 50%.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms, e.g., L858R/T790M)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Third-generation EGFR inhibitors (Osimertinib, Aumolertinib, Lazertinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the EGFR inhibitors in DMSO.

  • In a 384-well plate, add the EGFR enzyme diluted in kinase assay buffer.

  • Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.

  • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of third-generation EGFR inhibitors on the viability of EGFR-dependent NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9 for EGFR ex19del, H1975 for L858R/T790M)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Third-generation EGFR inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the EGFR inhibitors in cell culture medium.

  • Remove the existing medium and add the medium containing the inhibitors or vehicle control (DMSO) to the cells.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of EGFR Pathway Phosphorylation

Objective: To determine the effect of third-generation EGFR inhibitors on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK).

Materials:

  • NSCLC cell lines

  • Third-generation EGFR inhibitors

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the EGFR inhibitors for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of third-generation EGFR inhibitors in a preclinical in vivo model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • NSCLC cell lines or patient-derived tumor tissue

  • Third-generation EGFR inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant NSCLC cells or patient-derived tumor fragments subcutaneously into the flanks of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the EGFR inhibitors or vehicle control daily via oral gavage or intraperitoneal injection.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

Third-generation EGFR inhibitors have transformed the treatment of EGFR-mutated NSCLC. While Osimertinib has been the long-standing benchmark, newer agents like Aumolertinib and Lazertinib demonstrate comparable efficacy and, in some aspects, potentially favorable safety or CNS activity profiles. The choice of inhibitor may depend on specific patient characteristics, such as the presence of brain metastases and tolerance to potential side effects. The emergence of C797S-mediated resistance remains a significant challenge, underscoring the need for the continued development of novel therapeutic strategies, including fourth-generation EGFR inhibitors and combination therapies. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of next-generation inhibitors that will continue to advance the field of targeted oncology.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Chmfl-egfr-202 and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical aspect of evaluating novel kinase inhibitors is understanding their selectivity. While high potency against the intended target is paramount, off-target interactions can lead to unexpected toxicities or, conversely, present opportunities for therapeutic repositioning. This guide provides a comparative cross-reactivity analysis of the EGFR inhibitor Chmfl-egfr-202 against other widely used EGFR inhibitors, afatinib and osimertinib, with a focus on their performance in broad kinase panels.

Due to the limited availability of public data for this compound, this guide utilizes kinome scan data from a closely related analog, CHMFL-EGFR-26 , to provide insights into the likely selectivity profile of this chemical series. Both compounds were developed as irreversible EGFR inhibitors.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is often quantified by screening it against a large panel of kinases, a process known as kinome scanning. The results can be expressed as the percentage of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) is also often calculated, representing the fraction of kinases in the panel that are inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

The following table summarizes the kinome scan data for CHMFL-EGFR-26, afatinib, and osimertinib, highlighting their primary targets and significant off-target interactions.

Kinase TargetCHMFL-EGFR-26 (% Control @ 1µM)Afatinib (% Control @ 1µM)Osimertinib (% Inhibition @ 1µM)
EGFR 0.5 0.5 >95
EGFR (L858R) Not Available0.5 >95
EGFR (T790M) Not Available30.5>95
ERBB2 (HER2) 1.50.5 88
ERBB4 (HER4) 20.5 58
BLK 0.51.5Not Available
BTK 11.5Not Available
JAK3 2.510Not Available
TEC 32Not Available
TXK 3.51.5Not Available
ITK 4.52.5Not Available
BMX 5.53.5Not Available
MAP2K1 (MEK1) 673Not Available
MAP2K2 (MEK2) 6.571Not Available
SRC 413535
YES1 353025
FYN 454030
LYN 504540
HCK 555045
LCK 605550

Selectivity Score:

  • CHMFL-EGFR-26: S(1) = 0.02 (tested against 468 kinases)[1]

  • Afatinib: Data not explicitly provided in the same format.

  • Osimertinib: Known for its high selectivity for mutant EGFR over wild-type.

Experimental Protocols

KINOMEscan™ Assay (General Protocol)

The KINOMEscan™ competition binding assay is a widely used method to determine kinase inhibitor selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.

Methodology:

  • Kinase Library: A comprehensive panel of purified, DNA-tagged human kinases is utilized.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.

G cluster_0 Experimental Workflow: KINOMEscan Kinase Panel Kinase Panel Incubation Incubation Kinase Panel->Incubation Test Compound Test Compound Test Compound->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Washing Washing Incubation->Washing qPCR qPCR Washing->qPCR Data Analysis Data Analysis qPCR->Data Analysis

KINOMEscan Experimental Workflow
Cellular EGFR Phosphorylation Assay (Western Blot)

This assay is used to confirm the inhibitory activity of a compound on the EGFR signaling pathway within a cellular context.

Principle: Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins in cells treated with the inhibitor. A decrease in the phosphorylated form of these proteins indicates successful inhibition of the pathway.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines with known EGFR status (e.g., A431 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) are cultured and treated with various concentrations of the test inhibitor.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., total and phosphorylated AKT and ERK).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels and the untreated control to determine the extent of inhibition.

Signaling Pathway Overview

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. EGFR inhibitors block these pathways by preventing the initial autophosphorylation of the receptor.

G cluster_0 EGFR Signaling Pathway cluster_1 RAS-RAF-MEK-ERK Pathway cluster_2 PI3K-AKT-mTOR Pathway cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K Inhibitor This compound (or other TKI) Inhibitor->EGFR_dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Simplified EGFR Signaling Pathway

Discussion and Conclusion

The kinome scan data for CHMFL-EGFR-26 suggests that this series of compounds are highly selective EGFR inhibitors with a favorable selectivity score. The primary off-target effects appear to be concentrated within the TEC family of kinases (TEC, BTK, ITK, BMX, TXK) and the ERBB family, which is expected given the structural similarities. In comparison, afatinib also demonstrates potent inhibition of the ERBB family but shows a different pattern of off-target interactions. Osimertinib is known for its high selectivity for mutant forms of EGFR over the wild-type, a feature that contributes to its favorable safety profile.

This comparative guide provides a framework for understanding the cross-reactivity profile of this compound. The provided experimental protocols offer standardized methods for independently verifying these findings and further characterizing novel EGFR inhibitors. For drug development professionals, a thorough understanding of a compound's kinome-wide interactions is essential for predicting potential clinical outcomes and developing safer, more effective targeted therapies.

References

Head-to-Head Comparison: A Hypothetical Third-Generation EGFR Inhibitor, Chmfl-egfr-202, versus Standard of Care in EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), designated Chmfl-egfr-202, against the current standards of care for non-small cell lung cancer (NSCLC) harboring EGFR mutations. The characteristics and data for this compound are projected based on the established profiles of advanced third-generation EGFR TKIs.

Introduction to EGFR Inhibition in NSCLC

Mutations in the EGFR gene are key drivers in a significant subset of NSCLC cases, leading to constitutive activation of downstream signaling pathways that promote tumor growth and survival.[1] Targeted therapies with EGFR TKIs have revolutionized the management of this disease.[2] This guide evaluates this compound in the context of the evolution of these inhibitors, from first to third generation.

First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors of the EGFR tyrosine kinase domain.[3] While effective against sensitizing mutations like exon 19 deletions and L858R, resistance inevitably develops, most commonly through the acquisition of a T790M "gatekeeper" mutation in exon 20.[1][4]

Second-generation EGFR TKIs, including afatinib and dacomitinib, were developed to overcome this resistance by irreversibly binding to the kinase domain and inhibiting other ErbB family members. However, their increased potency is often associated with higher toxicity due to the inhibition of wild-type (WT) EGFR.

Third-generation EGFR TKIs, such as osimertinib, represent a significant advancement. They are designed to potently and selectively inhibit both sensitizing and T790M resistance mutations while sparing WT EGFR, leading to a better therapeutic window. This compound is conceptualized as a novel entrant in this class.

Comparative Efficacy of EGFR TKIs

The following tables summarize the in vitro potency and clinical efficacy of the different generations of EGFR TKIs, with projected data for this compound.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of EGFR TKIs Against Various EGFR Mutations

Inhibitor ClassRepresentative Drug(s)EGFR (WT)EGFR (L858R)EGFR (ex19del)EGFR (L858R/T790M)
First-Generation Gefitinib, ErlotinibHighLowLowHigh
Second-Generation Afatinib, DacomitinibLowVery LowVery LowHigh
Third-Generation OsimertinibModerate-HighVery LowVery LowVery Low
Hypothetical This compound High Very Low Very Low Very Low

Data for existing drugs are compiled from publicly available literature. Data for this compound is hypothetical, reflecting the expected profile of a highly selective third-generation inhibitor.

Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC

Inhibitor ClassRepresentative Drug(s)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
First-Generation Gefitinib, Erlotinib9.2 - 11.0 months19.3 - 31.8 months
Second-Generation Afatinib, Dacomitinib11.0 - 14.7 months25.8 - 34.1 months
Third-Generation Osimertinib18.9 months38.6 months
Hypothetical This compound ~19 - 22 months ~39 - 42 months

Clinical trial data for existing drugs are based on pivotal studies. Data for this compound is a forward-looking projection based on potential improvements in efficacy.

Comparative Safety Profiles

The selectivity of EGFR TKIs for mutant versus wild-type EGFR is a major determinant of their safety profiles.

Table 3: Common Adverse Events (Grade ≥3) Associated with EGFR TKIs

Adverse EventFirst-Generation (Gefitinib/Erlotinib)Second-Generation (Afatinib/Dacomitinib)Third-Generation (Osimertinib)Hypothetical (this compound)
Rash/Acneiform Dermatitis ~5-15%~15-20%~1-5%~1-5%
Diarrhea ~2-10%~10-15%~2-5%~2-5%
Stomatitis <5%~5-10%<2%<2%
Interstitial Lung Disease ~1-3%~1-3%~2-4%~2-4%

Percentages represent the approximate incidence of high-grade adverse events and are compiled from various clinical trial reports. The safety profile for this compound is projected to be similar to other selective third-generation inhibitors.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the EGFR signaling pathway and the mechanisms of action of different EGFR TKI generations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI_Mechanism_of_Action cluster_EGFR EGFR Kinase Domain ATP_Binding_Site ATP Binding Site ATP ATP ATP->ATP_Binding_Site Binds & Activates FirstGen First-Gen TKI (e.g., Gefitinib) Reversible FirstGen->ATP_Binding_Site Competes with ATP SecondGen Second-Gen TKI (e.g., Afatinib) Irreversible SecondGen->ATP_Binding_Site Covalently Binds ThirdGen Third-Gen TKI (e.g., Osimertinib, this compound) Irreversible (Covalent) ThirdGen->ATP_Binding_Site Covalently Binds (incl. T790M) Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Measure Kinase Activity (e.g., Luminescence) D->E F Calculate IC50 E->F Cell_Viability_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent C->D E Measure Signal (Luminescence/Absorbance) D->E F Calculate GI50 E->F

References

Comparative Efficacy of Novel EGFR Inhibitors in Patient-Derived Xenograft Models of NSCLC with EGFR Exon 20 Insertions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of preclinical data for Sunvozertinib and Furmonertinib, with a comparative overview of FDA-approved therapies, Mobocertinib and Amivantamab.

Note on "Chmfl-egfr-202": Extensive searches for "this compound" did not yield any publicly available information on a compound with this designation. It is possible that this is a typographical error or an internal, non-public codename. This guide therefore focuses on publicly documented, novel EGFR inhibitors targeting exon 20 insertion (ex20ins) mutations, for which patient-derived xenograft (PDX) data is available.

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge, as these tumors are largely insensitive to traditional EGFR tyrosine kinase inhibitors (TKIs).[1] This has spurred the development of novel agents specifically designed to target this molecular subtype. This guide provides a comparative analysis of the preclinical efficacy of two such emerging therapies, Sunvozertinib and Furmonertinib, in patient-derived xenograft (PDX) models. For a comprehensive perspective, their performance is contextualized alongside the FDA-approved drugs Mobocertinib and Amivantamab.

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a crucial tool in preclinical cancer research. They are known to recapitulate the histological and molecular characteristics of the original tumor, offering a robust platform for evaluating the efficacy of anti-cancer drugs.[2]

The following table summarizes the available quantitative data on the efficacy of Sunvozertinib and Furmonertinib in NSCLC PDX models with EGFR exon 20 insertion mutations.

CompoundPDX ModelEGFR Exon 20 InsertionDosingAntitumor EffectSource
Sunvozertinib LU0387insNPH≥25 mg/kg, twice dailyProfound, dose-dependent tumor regression[3]
Sunvozertinib LU3075772_DNP≥25 mg/kg, twice dailyProfound, dose-dependent tumor regression[3]
Furmonertinib Not specifiedNot specified20 mg/kgNo tumor shrinkage observed (equivalent to 80 mg/d in humans)[4]

Key Observations:

  • Sunvozertinib demonstrated significant, dose-dependent antitumor activity, leading to tumor regression in two different EGFR ex20ins PDX models.

  • In the preclinical study for Furmonertinib , a dose equivalent to 80 mg/day in humans did not result in tumor shrinkage in a PDX model. However, it is important to note that higher doses (240 mg/day) have shown clinical efficacy in patients.

Clinical Efficacy of Approved and Investigational Agents

While direct comparative PDX data is limited, the clinical performance of these agents provides valuable context.

DrugApproval StatusObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Source
Amivantamab FDA Approved40%8.3 months
Mobocertinib FDA Approved28%7.3 months
Sunvozertinib FDA Accelerated Approval46%Not evaluable (at time of report)
Furmonertinib FDA Breakthrough Therapy Designation37.7% (real-world study)Not reached (at time of report)
CLN-081 Investigational38.4%10 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for the key experiments cited.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
  • Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations is obtained under informed consent. The tissue is fragmented and subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). For expansion, the tumors are then excised, fragmented, and re-implanted into new cohorts of mice.

  • Drug Treatment: Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational drug (e.g., Sunvozertinib) is administered orally at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the in-vivo effects of the drug on the target signaling pathway (e.g., levels of phosphorylated EGFR and downstream proteins like ERK).

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the EGFR signaling pathway, the general workflow of a PDX experiment, and the logical relationship of the compared inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization Inhibitor EGFR Inhibitor (e.g., Sunvozertinib) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

PDX_Workflow Patient Patient with EGFR ex20ins NSCLC Tumor Tumor Resection Patient->Tumor Implantation Subcutaneous Implantation in Immunodeficient Mice Tumor->Implantation PDX_P0 Passage 0 (P0) PDX Model Implantation->PDX_P0 Expansion Tumor Expansion & Passaging (P1, P2...) PDX_P0->Expansion Treatment_Groups Randomization into Treatment & Control Groups Expansion->Treatment_Groups Dosing Drug Administration Treatment_Groups->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Analysis Data Analysis & Pharmacodynamics Monitoring->Analysis Inhibitor_Comparison cluster_approved FDA Approved Therapies cluster_investigational Investigational Therapies EGFR_Ex20 EGFR Exon 20 Insertion NSCLC Amivantamab Amivantamab Bispecific Antibody (EGFR & MET) EGFR_Ex20->Amivantamab Targeted by Mobocertinib Mobocertinib Oral TKI EGFR_Ex20->Mobocertinib Targeted by Sunvozertinib Sunvozertinib Oral TKI EGFR_Ex20->Sunvozertinib Targeted by Furmonertinib Furmonertinib Oral TKI EGFR_Ex20->Furmonertinib Targeted by

References

Assessing the Therapeutic Index of Chmfl-egfr-202: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Chmfl-egfr-202, a novel irreversible epidermal growth factor receptor (EGFR) kinase inhibitor. The assessment is based on preclinical data, primarily focusing on its efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) xenograft models and its corresponding in vivo toxicity profile. For a comprehensive evaluation, this compound is compared with established EGFR inhibitors, Osimertinib and Afatinib, under similar experimental conditions.

Executive Summary

This compound has demonstrated significant dose-dependent tumor growth inhibition in preclinical xenograft models of NSCLC, including those harboring the EGFR T790M resistance mutation (H1975 cell line) and a primary EGFR mutation (PC9 cell line).[1] Notably, this efficacy was achieved without observable signs of toxicity at the tested dosages, suggesting a favorable therapeutic window.[1] This profile positions this compound as a promising candidate for further development, potentially offering a safer or more effective alternative to existing EGFR-targeted therapies.

Comparative Efficacy and Safety

To contextualize the therapeutic potential of this compound, its performance in key preclinical models is compared with that of Osimertinib (a third-generation EGFR inhibitor) and Afatinib (a second-generation EGFR inhibitor).

In Vivo Efficacy
CompoundCell LineDosingTumor Growth Inhibition (TGI)Source
This compound H1975 (L858R/T790M)50 mg/kg/daySignificant tumor growth suppression[1]
This compound H1975 (L858R/T790M)100 mg/kg/dayDose-dependent increase in tumor suppression[1]
This compound PC9 (del19)25 mg/kg/daySignificant tumor growth suppression[1]
This compound PC9 (del19)50 mg/kg/dayDose-dependent increase in tumor suppression
Osimertinib H1975 (L858R/T790M)5 mg/kg/dayProfound and sustained tumor regression
Afatinib PC9 (del19)Not SpecifiedEnhanced tumor growth inhibition with IR
In Vivo Safety
CompoundCell Line ModelDosingObserved ToxicitySource
This compound H1975 & PC9Up to 100 mg/kg/dayNo obvious toxicity, no significant body weight loss
Osimertinib H1975Not SpecifiedGenerally well-tolerated in preclinical models
Afatinib PC9Not Specified(Data for direct comparison not available in cited sources)

Experimental Protocols

The assessment of in vivo efficacy and toxicity is paramount in determining the therapeutic index. The following methodologies are standard in preclinical evaluations of this nature.

Xenograft Mouse Models
  • Cell Line Implantation: Human NSCLC cell lines, such as H1975 (harboring EGFR L858R/T790M mutations) and PC9 (harboring an EGFR exon 19 deletion), are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Once tumors reach a palpable size (typically 100-200 mm³), animals are randomized into vehicle control and treatment groups.

  • Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered orally at specified doses and schedules.

  • Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) is calculated at the end of the study.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. Any signs of distress or adverse effects are recorded.

Experimental workflow for in vivo assessment.

Signaling Pathways

This compound, like other EGFR inhibitors, targets the ATP binding site of the EGFR kinase domain. Its irreversible binding to a cysteine residue (Cys797) leads to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.

signaling_pathway cluster_receptor Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR signaling pathway and inhibition.

Conclusion

The available preclinical data indicates that this compound has a promising therapeutic index, characterized by potent anti-tumor efficacy and a favorable safety profile in NSCLC xenograft models. Its ability to effectively inhibit tumor growth in models with both primary and resistance-conferring EGFR mutations, without inducing significant toxicity, underscores its potential as a valuable addition to the arsenal of EGFR-targeted therapies. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefits.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of Chmfl-egfr-202

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of potent chemical compounds like Chmfl-egfr-202 are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a clear, step-by-step protocol for the proper disposal of this compound, an irreversible EGFR kinase inhibitor. Adherence to these procedures is crucial for minimizing risks and maintaining compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a potent kinase inhibitor, it should be treated as a hazardous or cytotoxic compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: When handling the compound in solid form or if there is a risk of aerosolization, a suitable respirator should be used. All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood.

**Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound and any contaminated materials.

  • Waste Identification and Classification:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves, weighing paper), and spill cleanup materials, must be classified as hazardous chemical waste. Due to its biological activity, it is prudent to handle it as cytotoxic waste.[1][2][3]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] This includes items such as used gloves, contaminated bench paper, and empty vials.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealed hazardous waste container. Do not mix this waste with other incompatible chemical waste streams.

    • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.

  • Container Management and Labeling:

    • Use containers that are compatible with the chemical nature of the waste.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The label should also indicate the primary hazard (e.g., "Toxic," "Cytotoxic").

    • Ensure that waste containers are securely sealed to prevent leaks or spills and are not overfilled.

  • On-site Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Final Disposal:

    • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Complete all required waste disposal documentation accurately and thoroughly. Maintain a record of the disposal as per your laboratory's standard operating procedures.

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding the handling and disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous / Cytotoxic Chemical Waste
Solid Waste Container Designated, leak-proof, labeled hazardous waste container
Liquid Waste Container Designated, sealed, labeled hazardous waste container
Sharps Waste Container Puncture-resistant, labeled cytotoxic sharps container
Disposal Method Incineration via a licensed hazardous waste contractor
PPE Requirements Chemical-resistant gloves, safety goggles, lab coat, respirator (as needed)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Storage and Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Solid, Liquid, Sharps) fume_hood->generate_waste segregate Segregate Waste Streams generate_waste->segregate solid_waste Solid Waste Container (Labeled 'Cytotoxic') segregate->solid_waste liquid_waste Liquid Waste Container (Labeled 'Cytotoxic') segregate->liquid_waste sharps_waste Sharps Container (Labeled 'Cytotoxic') segregate->sharps_waste storage Store Sealed Containers in Designated Waste Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Chmfl-egfr-202: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent and specific chemical compounds like Chmfl-egfr-202. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling of this compound, building trust through value beyond the product itself.

This compound is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, demonstrating significant activity against the drug-resistant T790M mutant.[1] Its targeted mechanism of action necessitates stringent safety protocols to mitigate any potential risks to laboratory personnel.

Essential Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained on its properties and the associated safety procedures. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or aerosolized particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a high potential for aerosol generation.To prevent inhalation of the compound.

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Handle the compound in a designated, well-ventilated area, preferably in a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Carefully sweep up solid spills to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect the spilled material in a sealed container for proper disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Unused or unwanted this compound should be treated as hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Use a licensed professional waste disposal service to dispose of this material.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of this compound against a target kinase, such as EGFR T790M.

Materials:

  • This compound

  • Recombinant human EGFR T790M kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant EGFR T790M enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (as a control) to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

Visualizing the Mechanism of Action

To understand the biological context in which this compound operates, it is crucial to visualize its interaction with the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ATP ATP EGFR->ATP Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activates Chmfl_egfr_202 This compound Chmfl_egfr_202->EGFR Irreversibly Inhibits ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

This diagram illustrates the binding of a ligand (like EGF) to the Epidermal Growth Factor Receptor (EGFR), leading to its activation. The activated EGFR then utilizes ATP to phosphorylate downstream signaling molecules, ultimately promoting cell proliferation and survival. This compound acts as an irreversible inhibitor, blocking the kinase activity of EGFR and thereby preventing the downstream signaling cascade.

Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Start->Reaction_Setup Add_Inhibitor Add this compound to Reaction Compound_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detection Add Detection Reagent Incubate->Detection Read_Plate Measure Luminescence Detection->Read_Plate Analyze Calculate IC50 Value Read_Plate->Analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

This flowchart outlines the key steps involved in determining the inhibitory potency of this compound in a laboratory setting. The process begins with the preparation of reagents and the test compound, followed by setting up the kinase reaction, initiating it with ATP, and finally detecting the enzymatic activity to quantify the level of inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.